Trimethyl amine phosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C3H12NO4P |
|---|---|
Molecular Weight |
157.11 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;phosphoric acid |
InChI |
InChI=1S/C3H9N.H3O4P/c1-4(2)3;1-5(2,3)4/h1-3H3;(H3,1,2,3,4) |
InChI Key |
JYZMHBGJHAWIME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.OP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Trimethylamine Phosphate: A Review of a Potential Misnomer and Related Compounds
An in-depth analysis for researchers, scientists, and drug development professionals.
Executive Summary
The term "trimethylamine phosphate" does not correspond to a well-characterized or commonly referenced compound in the scientific literature. It is likely a misnomer for related, well-studied molecules. This document will explore the potential identities of "trimethylamine phosphate," focusing on two key possibilities: Trimethylamine N-oxide (TMAO) , a significant metabolite in various biological systems, and trimethylammonium phosphate , the salt formed from the reaction of trimethylamine and phosphoric acid. This guide will provide a detailed overview of the chemistry, biological relevance, and experimental considerations for these related compounds, offering a valuable resource for researchers investigating nitrogen-containing metabolites.
The Ambiguity of "Trimethylamine Phosphate"
A thorough search of chemical and biological databases reveals a lack of specific data for a compound explicitly named "trimethylamine phosphate." The name itself is ambiguous and could be interpreted in several ways. The most chemically plausible interpretations are:
-
Trimethylamine N-oxide (TMAO): Often found in biological contexts, TMAO is an oxidation product of trimethylamine. Due to the "oxide" in its name and the presence of a phosphate group in many biological molecules, it's conceivable that "trimethylamine phosphate" is an incorrect reference to TMAO, particularly in discussions of metabolic pathways where phosphorylation is common.
-
Trimethylammonium Phosphate: This refers to the salt formed from the acid-base reaction between trimethylamine (a weak base) and phosphoric acid. In this case, the trimethylamine molecule is protonated to form the trimethylammonium cation, which then forms an ionic bond with a phosphate anion.
Given the extensive body of research on TMAO and its biological significance, it is the most likely intended subject of inquiry.
Trimethylamine N-oxide (TMAO)
Trimethylamine N-oxide is a small organic compound with the formula (CH₃)₃NO. It is an important osmolyte, a protein stabilizer, and a metabolite found in a wide range of organisms, from bacteria to humans.
Chemical and Physical Properties of TMAO
A summary of the key physicochemical properties of TMAO is presented in Table 1.
| Property | Value |
| Molecular Formula | C₃H₉NO |
| Molar Mass | 75.11 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 220-222 °C (decomposes) |
| Solubility in Water | High |
| pKa of conjugate acid | 4.6 |
Biological Significance and Signaling Pathways
TMAO is primarily known for its role as a protective osmolyte in marine animals, where it counteracts the destabilizing effects of urea on protein structure. In humans, TMAO is generated from the metabolism of dietary choline, lecithin, and L-carnitine by gut microbiota, which produce trimethylamine (TMA). TMA is then absorbed into the bloodstream and oxidized to TMAO in the liver by flavin-containing monooxygenase 3 (FMO3).
Elevated levels of TMAO in plasma have been associated with an increased risk of cardiovascular diseases, including atherosclerosis, thrombosis, and heart failure. The proposed mechanisms involve TMAO promoting inflammation, enhancing foam cell formation, and increasing platelet reactivity.
Caption: Metabolic pathway of TMAO generation and its link to cardiovascular disease.
Experimental Protocols for TMAO Quantification
A common method for quantifying TMAO in biological samples is through liquid chromatography-mass spectrometry (LC-MS).
Protocol: Quantification of TMAO in Plasma by LC-MS
-
Sample Preparation:
-
To 100 µL of plasma, add 400 µL of methanol containing a known concentration of an internal standard (e.g., d9-TMAO).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS Analysis:
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 50% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).
-
Detection: Multiple reaction monitoring (MRM) of the transitions for TMAO (m/z 76.1 → 58.1) and the internal standard (e.g., d9-TMAO, m/z 85.1 → 66.1).
-
-
Data Analysis:
-
Quantify TMAO concentration by comparing the peak area ratio of TMAO to the internal standard against a standard curve.
-
Caption: Experimental workflow for the quantification of TMAO in plasma using LC-MS.
Trimethylammonium Phosphate
Trimethylammonium phosphate is the salt formed from the neutralization reaction of trimethylamine and phosphoric acid. The reaction proceeds as follows:
(CH₃)₃N + H₃PO₄ → (CH₃)₃NH⁺H₂PO₄⁻
Depending on the stoichiometry, different phosphate salts can be formed (dihydrogen phosphate, hydrogen phosphate, or phosphate).
Chemical and Physical Properties
| Property | Expected Value |
| Molecular Formula | C₃H₁₂NO₄P (for the dihydrogen phosphate salt) |
| Molar Mass | 157.11 g/mol (for the dihydrogen phosphate salt) |
| Appearance | White crystalline solid (predicted) |
| Solubility in Water | High (predicted) |
Potential Applications
While not widely documented, trimethylammonium phosphate could potentially be used in applications where a buffered source of phosphate and a trimethylammonium cation is desired. This could include roles in:
-
Biochemical Buffers: The pKa values of phosphoric acid and trimethylamine could allow for buffering capacity in specific pH ranges.
-
Organic Synthesis: As a source of the trimethylammonium cation or as a phase-transfer catalyst.
Experimental Protocol: Synthesis of Trimethylammonium Dihydrogen Phosphate
Objective: To synthesize trimethylammonium dihydrogen phosphate from trimethylamine and phosphoric acid.
Materials:
-
Trimethylamine (aqueous solution, e.g., 40%)
-
Phosphoric acid (e.g., 85%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator paper
-
Beaker
Procedure:
-
In a beaker placed in an ice bath, add a measured volume of phosphoric acid.
-
Slowly add the trimethylamine solution dropwise to the phosphoric acid with continuous stirring. This reaction is exothermic.
-
Monitor the pH of the solution. For the dihydrogen phosphate salt, the target pH is approximately 4.7.
-
Once the desired pH is reached, stop the addition of trimethylamine.
-
The resulting solution contains trimethylammonium dihydrogen phosphate. The salt can be isolated by evaporation of the water, though this may be challenging due to the high solubility.
An In-depth Technical Guide to Trimethylamine Phosphate and Its Chemical Cousins
An Important Note on Nomenclature: The term "trimethylamine phosphate" is ambiguous and can refer to two distinct chemical entities: trimethyl phosphate , the trimethyl ester of phosphoric acid, and trimethylammonium phosphate , the salt formed from the reaction of trimethylamine and phosphoric acid. This guide will address both compounds to ensure clarity and provide a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: Trimethyl Phosphate
Trimethyl phosphate (TMP) is an organophosphorus compound with the chemical formula C₃H₉O₄P. It is the trimethyl ester of phosphoric acid and finds use as a solvent, methylating agent, and in the production of other compounds.[1]
Chemical Structure and Properties
Trimethyl phosphate is a tetrahedral molecule.[1] It is a colorless, nonvolatile liquid at room temperature and is soluble in water.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₃H₉O₄P | [3] |
| Molar Mass | 140.07 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -46 °C | [1] |
| Boiling Point | 197 °C | [1] |
| Density | 1.2144 g/cm³ (20 °C) | [2] |
| Solubility in Water | Miscible | [2] |
| Vapor Pressure | 0.85 mmHg (25 °C) | [2] |
| Type | Solvent | Chemical Shift (ppm) |
| ¹H NMR | D₂O | Predicted shifts available in databases |
| ³¹P NMR | - | Data available in literature |
| ¹³C NMR | - | Data available in literature |
Note: Specific peak assignments and coupling constants can be found in specialized spectroscopic databases.
| Bond | BDE (kcal/mol) |
| C-O | 83.02 - 99.48 |
| C-H | 96.03 - 104.89 |
| O-P | 93.63 - 117.31 |
These values indicate the energy required to break the respective bonds homolytically and are crucial for understanding the reactivity of trimethyl phosphate. The O-P bond is the strongest, highlighting the stability of the phosphate core.[4]
Experimental Protocol: Synthesis of Trimethyl Phosphate
A common laboratory-scale synthesis of trimethyl phosphate involves the reaction of phosphorus oxychloride with methanol in the presence of an amine base to neutralize the hydrochloric acid byproduct.[1][5]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Methanol (CH₃OH), anhydrous
-
Anhydrous triethylamine (N(C₂H₅)₃) or other suitable amine base
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve phosphorus oxychloride in the anhydrous solvent.
-
Cool the solution in an ice bath to 0 °C.
-
A solution of methanol and triethylamine in the same anhydrous solvent is prepared in the dropping funnel.
-
Slowly add the methanol/triethylamine solution to the stirred phosphorus oxychloride solution, maintaining the temperature at 0 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
The triethylamine hydrochloride salt will precipitate out of the solution. Filter the reaction mixture to remove the salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine to remove any remaining acid and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude trimethyl phosphate can be purified by fractional distillation under reduced pressure.
Logical Workflow: Trimethyl Phosphate as a Methylating Agent
The following diagram illustrates the general workflow for utilizing trimethyl phosphate as a methylating agent for an amine.
Part 2: Trimethylammonium Phosphate
Trimethylammonium phosphate is the salt formed from the acid-base reaction between trimethylamine, a weak base, and phosphoric acid, a triprotic acid. Depending on the stoichiometry of the reactants, different phosphate anions can be formed (dihydrogen phosphate, hydrogen phosphate, or phosphate). The fully neutralized form has the chemical formula [(CH₃)₃NH]₃PO₄.
Chemical Structure and Properties
The structure of trimethylammonium phosphate consists of trimethylammonium cations, [(CH₃)₃NH]⁺, and phosphate anions, PO₄³⁻, held together by ionic bonds.
| Property | Value | Reference |
| Molecular Formula | C₉H₃₀N₃O₄P (for the fully neutralized salt) | Inferred |
| Molecular Weight | 291.32 g/mol (for the fully neutralized salt) | Inferred |
| Appearance | Likely a white crystalline solid or an aqueous solution | [6] |
| Solubility in Water | Expected to be soluble | Inferred |
Note: Detailed experimental data for isolated trimethylammonium phosphate is limited in the public domain. The properties of the related triethylammonium phosphate are better characterized.[7][8]
Experimental Protocol: Preparation of Trimethylammonium Phosphate Solution
This protocol describes the preparation of a trimethylammonium phosphate buffer solution, which is a common application. The final anion distribution will depend on the final pH.
Materials:
-
Trimethylamine (aqueous solution or gas)
-
Phosphoric acid (H₃PO₄), typically an 85% aqueous solution
-
Deionized water
-
pH meter
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a beaker, dilute the desired amount of phosphoric acid with deionized water.
-
Cool the solution in an ice bath as the subsequent neutralization reaction is exothermic.
-
While monitoring the pH with a calibrated pH meter, slowly add the trimethylamine solution to the stirred phosphoric acid solution. If using trimethylamine gas, it can be bubbled through the solution.
-
Continue adding trimethylamine until the desired pH is reached. The target pH will determine the ratio of dihydrogen phosphate, hydrogen phosphate, and phosphate anions in the solution.
-
Once the target pH is stable, the solution can be transferred to a volumetric flask and diluted to the final desired concentration with deionized water.
-
Store the buffer solution in a well-sealed container.
Signaling Pathway Context: Trimethylamine and Phosphate in Metabolism
Trimethylamine is a gut microbial metabolite of dietary choline and L-carnitine. In humans, it is absorbed and transported to the liver, where it is metabolized by the flavin-containing monooxygenase 3 (FMO3) enzyme into trimethylamine N-oxide (TMAO). Phosphate is a fundamental component of numerous biological molecules and pathways, including energy metabolism (ATP) and signal transduction (phosphorylation cascades). The following diagram illustrates the metabolic context of trimethylamine and the central role of phosphate.
References
- 1. Trimethyl phosphate - Wikipedia [en.wikipedia.org]
- 2. Trimethyl phosphate - Sciencemadness Wiki [sciencemadness.org]
- 3. Trimethyl Phosphate | (CH3O)3PO | CID 10541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trimethyl phosphate synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Triethylammonium dihydrogen phosphate | C6H18NO4P | CID 61946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TRIETHYLAMMONIUM PHOSPHATE CAS#: 35365-94-7 [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Biological Significance of Trimethylamine N-oxide (TMAO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine N-oxide (TMAO) is a small amine oxide that plays a significant role in various biological processes and has emerged as a key molecule of interest in biomedical research, particularly in the context of cardiovascular disease. This guide provides a comprehensive overview of the chemical synthesis of TMAO, its biological generation, and its impact on critical cellular signaling pathways. It is important to note that the term "trimethylamine phosphate" is likely a misnomer for Trimethylamine N-oxide, the focus of this document.
Chemical Synthesis of Trimethylamine N-oxide Dihydrate
The most common and straightforward method for the synthesis of Trimethylamine N-oxide (TMAO) is through the oxidation of trimethylamine (TMA). This process typically utilizes hydrogen peroxide as the oxidizing agent. The reaction yields Trimethylamine N-oxide dihydrate, a stable, crystalline solid.
Experimental Protocol: Oxidation of Trimethylamine with Hydrogen Peroxide
This protocol is adapted from established chemical synthesis procedures.
Materials:
-
Trimethylamine (aqueous solution, e.g., 25-35% w/w)
-
Hydrogen peroxide (e.g., 30% w/w)
-
Activated carbon (for decolorizing)
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a measured volume of aqueous trimethylamine solution. The flask should be cooled in an ice bath to maintain a low temperature during the initial phase of the reaction.
-
Addition of Oxidant: Slowly add hydrogen peroxide to the stirred trimethylamine solution from the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 10°C to prevent the decomposition of hydrogen peroxide and control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by testing for the presence of unreacted trimethylamine (e.g., by its characteristic fishy odor).
-
Decomposition of Excess Peroxide: Any remaining hydrogen peroxide can be decomposed by adding a small amount of manganese dioxide or by gentle heating. Caution should be exercised during this step.
-
Decolorization and Filtration: If the resulting solution is colored, add a small amount of activated carbon and stir for a short period. Filter the solution to remove the activated carbon and any other solid impurities.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will remove most of the water and any volatile byproducts.
-
Crystallization: Dissolve the resulting viscous residue in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization of the Trimethylamine N-oxide dihydrate.
-
Isolation and Drying: Collect the white, crystalline product by vacuum filtration and wash it with a small amount of cold diethyl ether. Dry the crystals under vacuum to obtain the final product.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 85-95% | General synthetic chemistry knowledge |
| Melting Point (Dihydrate) | 96 °C | [1] |
| Molar Mass (Anhydrous) | 75.11 g/mol | [1] |
| Molar Mass (Dihydrate) | 111.14 g/mol | General chemical knowledge |
Biological Generation and Signaling Pathways
In a biological context, TMAO is not synthesized de novo by humans but is a product of the metabolic interplay between the gut microbiota and the host.
Experimental Workflow: Biological Generation of TMAO
Biological generation of Trimethylamine N-oxide (TMAO).
Dietary precursors rich in trimethylamine moieties, such as choline and L-carnitine found in red meat, eggs, and dairy products, are metabolized by specific enzymes (TMA lyases) within the gut microbiota to produce trimethylamine (TMA). TMA is then absorbed into the portal circulation and transported to the liver. In the liver, the enzyme Flavin-containing monooxygenase 3 (FMO3) catalyzes the oxidation of TMA to TMAO.[2]
Signaling Pathways Modulated by TMAO
Elevated levels of TMAO have been associated with an increased risk of atherosclerosis and other cardiovascular diseases. TMAO exerts its effects by modulating several key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
TMAO-Induced NF-κB Signaling Pathway
TMAO activates the NF-κB signaling pathway.
TMAO can activate the NF-κB signaling cascade, a central regulator of inflammation.[3] This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, leading to the increased expression of adhesion molecules like VCAM-1 and ICAM-1, and cytokines such as IL-6.[2]
TMAO-Induced MAPK Signaling Pathway
TMAO activates the MAPK signaling pathway.
TMAO has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses and inflammation.[4][5] This can occur through the activation of upstream kinases like Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn phosphorylates and activates MAPK kinases (MAPKKs) such as MKK3/6 and MKK4/7. These MAPKKs then activate p38 MAPK and c-Jun N-terminal kinase (JNK), respectively.[6] Activated p38 and JNK can then phosphorylate transcription factors like AP-1 (a dimer of c-Jun and c-Fos), leading to the expression of genes involved in inflammation and the formation of foam cells, a key event in the development of atherosclerotic plaques.[4]
Conclusion
Trimethylamine N-oxide is a molecule of significant interest due to its association with cardiovascular and other diseases. Understanding its chemical synthesis and the biological pathways it modulates is crucial for the development of novel therapeutic strategies. This guide provides a foundational understanding for researchers and professionals in the field, offering detailed protocols and a clear visualization of the key signaling cascades involved in TMAO's biological activity. Further research into the precise molecular interactions of TMAO will continue to be a vital area of investigation.
References
- 1. Trimethylamine N-oxide - Wikipedia [en.wikipedia.org]
- 2. Gut-Derived Metabolite, Trimethylamine-N-oxide (TMAO) in Cardio-Metabolic Diseases: Detection, Mechanism, and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcscardiol.org [ijcscardiol.org]
- 4. researchgate.net [researchgate.net]
- 5. Trimethylamine N-oxide promotes atherosclerosis via CD36-dependent MAPK/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
physical and chemical properties of trimethylamine phosphate
An In-depth Technical Guide to Trimethylamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine phosphate is an organic salt formed from the reaction of the weak base trimethylamine and phosphoric acid. While not as extensively characterized in scientific literature as its individual components, its properties can be inferred from the well-documented characteristics of trimethylamine and phosphoric acid. This technical guide provides a comprehensive overview of the known and extrapolated , alongside relevant experimental protocols and conceptual diagrams to support researchers in its synthesis, handling, and potential applications.
The formation of this salt is relevant in contexts such as the trapping of volatile trimethylamine, where an acidic medium like phosphoric acid can be used to create a non-volatile salt.
Physical and Chemical Properties
Quantitative data for the precursor molecules, trimethylamine and trimethyl phosphate (an ester, not the direct acid component but a related organophosphorus compound), are provided for reference. The properties of trimethylamine phosphate as a salt would be distinct, likely presenting as a solid with solubility dependent on the stoichiometry of the acid-base reaction.
Table 1: Physical Properties of Trimethylamine and Trimethyl Phosphate
| Property | Trimethylamine | Trimethyl Phosphate |
| Molecular Formula | C₃H₉N | C₃H₉O₄P[1] |
| Molecular Weight | 59.11 g/mol [2] | 140.07 g/mol [1] |
| Appearance | Colorless gas with a strong fishy, ammoniacal odor[2][3] | Colorless liquid[1][4] |
| Melting Point | -117.2 °C[2] | -46 °C[1][4] |
| Boiling Point | 3 to 7 °C[2] | 197 °C[4][5] |
| Density | 0.67 g/cm³ (at 0 °C)[2] | 1.187 g/cm³[1] |
| Solubility in Water | Miscible[2] | Good solubility/Miscible[1][4][5] |
Table 2: Chemical Properties of Trimethylamine and Trimethyl Phosphate
| Property | Trimethylamine | Trimethyl Phosphate |
| pKb | 4.19[2] | Not Applicable |
| CAS Number | 75-50-3[2] | 512-56-1[1] |
| Stability | Stable, but hygroscopic and flammable[3] | Stable under recommended storage conditions[6] |
| Reactivity | Acts as a good nucleophile and Lewis base.[2] Incompatible with acids, oxidizing agents, and several metals.[3] | Can act as a mild methylating agent.[4][7] May explode when heated.[6][8] |
Conceptual Diagrams
Formation of Trimethylamine Phosphate
The following diagram illustrates the acid-base reaction between trimethylamine and phosphoric acid, resulting in the formation of the trimethylammonium cation and various phosphate anions, depending on the stoichiometry.
Experimental Workflow: Synthesis and Purification
This diagram outlines a potential workflow for the synthesis and purification of trimethylamine phosphate in a laboratory setting.
Experimental Protocols
Synthesis of Trimethylamine Phosphate
This protocol describes a general method for the acid-base neutralization reaction to form the salt.
-
Materials:
-
Trimethylamine (aqueous solution or gas)
-
Phosphoric acid (e.g., 85% aqueous solution)
-
Anhydrous solvent (e.g., ethanol or isopropanol)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Addition funnel
-
-
Procedure:
-
In a flask, dissolve a known concentration of phosphoric acid in the chosen anhydrous solvent.
-
Cool the flask in an ice bath to manage the exothermic nature of the reaction.
-
Slowly add a stoichiometric amount of trimethylamine solution to the phosphoric acid solution using an addition funnel while stirring continuously. If using trimethylamine gas, it can be bubbled through the solution.
-
Monitor the pH of the solution. The reaction is complete when the desired pH, indicating the formation of the salt, is reached.
-
The trimethylamine phosphate salt may precipitate out of the solution, or the solvent may need to be removed to obtain the solid product.
-
Purification by Recrystallization
-
Materials:
-
Crude trimethylamine phosphate
-
Suitable solvent system (a solvent in which the salt is soluble at high temperatures but less soluble at low temperatures)
-
Heating mantle or hot plate
-
Filtration apparatus (e.g., Büchner funnel)
-
-
Procedure:
-
Dissolve the crude trimethylamine phosphate in a minimal amount of the hot solvent.
-
Once fully dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under a vacuum to remove any residual solvent.
-
Analytical Methods
The characterization of the final product would involve standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR would be crucial to confirm the presence of the trimethylammonium cation and the phosphate anion and to determine the purity of the sample.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the trimethylammonium ion and the P-O stretches of the phosphate group.
-
Melting Point Analysis: A sharp melting point range would indicate a high degree of purity.
A method for the analysis of trimethylamine in aqueous samples involves derivatization followed by liquid chromatography.[9] For the analysis of trimethylamine in air, samples can be collected on phosphoric acid-coated tubes and analyzed by gas chromatography.[10] These methods could be adapted for the analysis of trimethylamine phosphate after appropriate sample preparation.
Signaling Pathways
There is no direct evidence in the reviewed literature to suggest that trimethylamine phosphate itself is involved in specific signaling pathways. However, trimethylamine is a metabolite that can be converted in the gut to trimethylamine N-oxide (TMAO), a compound that has been studied for its role in cardiovascular disease.
Safety and Handling
-
Trimethylamine: Is a flammable and corrosive gas.[2] It can cause severe skin and eye irritation.[2]
-
Phosphoric Acid: Is a corrosive substance.
-
Trimethyl Phosphate: Is considered toxic by ingestion and inhalation and is a strong irritant to the skin and eyes.[8]
When synthesizing and handling trimethylamine phosphate, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Trimethylamine - Wikipedia [en.wikipedia.org]
- 3. Trimethylamine | 75-50-3 [chemicalbook.com]
- 4. Trimethyl phosphate - Sciencemadness Wiki [sciencemadness.org]
- 5. manavchem.com [manavchem.com]
- 6. Trimethyl Phosphate | (CH3O)3PO | CID 10541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trimethyl phosphate - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Liquid chromatographic determination of trimethylamine in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osha.gov [osha.gov]
The Role of Trimethylamine in Biological Systems: A Technical Guide
Abstract
Trimethylamine (TMA), a small aliphatic amine, has transitioned from being considered a simple metabolic byproduct to a key molecule in understanding the intricate interplay between the gut microbiome, host metabolism, and the pathogenesis of various diseases. Primarily generated by the microbial metabolism of dietary quaternary amines such as choline, phosphatidylcholine, and L-carnitine, TMA is readily absorbed and subsequently oxidized in the liver to trimethylamine N-oxide (TMAO).[1][2][3][4][5][6][7][8] Elevated circulating levels of TMAO have been strongly associated with an increased risk of cardiovascular diseases, including atherosclerosis, heart failure, and thrombosis.[9][10][11][12][13][14] Furthermore, emerging evidence implicates TMAO in the pathophysiology of other conditions such as neurological disorders, chronic kidney disease, and metabolic syndrome.[4][15][16][17][18] This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological roles of TMA and TMAO. It details the key enzymatic processes, summarizes quantitative data on their levels in various biological matrices and disease states, and provides detailed experimental protocols for their study. Additionally, it visually delineates the core signaling pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers, scientists, and drug development professionals in this rapidly evolving field.
Introduction
Trimethylamine (TMA) is a volatile tertiary amine with a characteristic fishy odor.[4] In biological systems, its significance lies primarily in its role as the precursor to trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite that has garnered substantial attention for its association with a spectrum of human diseases.[2][19][20] The production of TMA is a direct consequence of the metabolic activity of the intestinal microbiota on dietary components rich in quaternary amines, such as red meat, eggs, and dairy products.[1][5][7][21] This gut-liver axis, where microbial fermentation in the gut produces TMA that is then metabolized by the host's liver, represents a critical nexus in understanding how diet and the microbiome can influence health and disease.[2][8]
A rare metabolic disorder known as trimethylaminuria, or "fish odor syndrome," results from the body's inability to efficiently convert TMA to the odorless TMAO, leading to the excretion of TMA in sweat, urine, and breath.[22][23][24][25] This condition underscores the importance of the enzymatic machinery responsible for TMA metabolism.
This guide will provide an in-depth exploration of the multifaceted role of TMA and TMAO in biological systems, with a focus on the technical details relevant to the scientific and drug development communities.
Biosynthesis and Metabolism of Trimethylamine
The formation of TMA and its subsequent conversion to TMAO is a two-step process involving both the gut microbiota and host enzymes.
Microbial Production of Trimethylamine
The initial and rate-limiting step in the TMAO pathway is the generation of TMA from dietary precursors by the gut microbiota.[1] The primary dietary sources of TMA precursors are:
-
Choline and Phosphatidylcholine: Abundant in foods like eggs, liver, and soybeans.[3][4][25]
-
Betaine: Present in foods such as beets and spinach.[3]
A diverse range of gut bacteria possess the enzymatic machinery to metabolize these precursors into TMA. The key enzymes involved include choline TMA-lyase, which acts on choline, and carnitine oxygenase, which metabolizes L-carnitine.[26] Several bacterial phyla, including Firmicutes and Proteobacteria, have been identified as major TMA producers.[19][27] In contrast, bacteria belonging to the Bacteroidetes phylum are generally not capable of producing TMA.[1] Specific genera and species that have been implicated in TMA production include Clostridium, Escherichia, Proteus, and Anaerococcus.[19][27]
Hepatic Oxidation of Trimethylamine to Trimethylamine N-Oxide
Once produced in the gut, TMA is rapidly absorbed into the portal circulation and transported to the liver.[1][28] In the liver, TMA is oxidized to the non-volatile and odorless compound, trimethylamine N-oxide (TMAO), by the action of flavin-containing monooxygenase 3 (FMO3).[2][3][21][25] FMO3 is the primary enzyme responsible for this conversion in adult humans, and genetic deficiencies in this enzyme are the cause of primary trimethylaminuria.[25] While other FMO isoforms exist, FMO3 exhibits the highest affinity and catalytic efficiency for TMA.
The following diagram illustrates the biosynthesis and metabolism of TMAO.
Physiological and Pathophysiological Roles of Trimethylamine and TMAO
While TMA itself has limited direct biological activity, its metabolite, TMAO, has been implicated in a wide range of physiological and pathophysiological processes.
Cardiovascular Diseases
The most extensively studied role of TMAO is its association with cardiovascular diseases (CVD).[9][10][11][12][13][14] Elevated plasma TMAO levels have been consistently linked to an increased risk of major adverse cardiovascular events, including myocardial infarction and stroke.[11][12] The proposed mechanisms by which TMAO contributes to CVD include:
-
Altered Cholesterol Metabolism: TMAO has been shown to interfere with reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.[21] It can also modulate the expression of scavenger receptors on macrophages, such as CD36 and SR-A1, promoting the uptake of oxidized low-density lipoprotein (ox-LDL) and the formation of foam cells, a hallmark of atherosclerosis.[27]
-
Promotion of Inflammation: TMAO can activate pro-inflammatory signaling pathways in endothelial cells and macrophages, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[15] This leads to the increased expression of adhesion molecules and pro-inflammatory cytokines, contributing to vascular inflammation.[15]
-
Platelet Hyperreactivity and Thrombosis: TMAO has been demonstrated to enhance platelet reactivity, increasing the risk of thrombosis.[9]
The following diagram depicts the signaling pathways through which TMAO is thought to promote atherosclerosis.
Neurological Disorders
Emerging research suggests a potential role for TMAO in the pathogenesis of neurological disorders, including Alzheimer's disease.[15][16][17] Studies have shown that TMAO levels are elevated in the cerebrospinal fluid of patients with Alzheimer's disease.[2][9] Proposed mechanisms include the promotion of neuroinflammation and oxidative stress.[15][16]
Other Conditions
Elevated TMAO has also been associated with other chronic conditions, including:
-
Chronic Kidney Disease (CKD): TMAO is cleared by the kidneys, and its levels are significantly elevated in patients with CKD, where it is considered a uremic toxin.[4]
-
Metabolic Syndrome and Type 2 Diabetes: Some studies have linked higher TMAO levels with an increased risk of developing metabolic syndrome and type 2 diabetes.[3][14]
Quantitative Data
The following tables summarize quantitative data on TMA and TMAO levels in various biological matrices and disease states.
Table 1: TMA and TMAO Levels in Human Plasma
| Analyte | Condition | Concentration (µM) | Reference(s) |
| TMAO | Healthy Adults (18-44 years) | 2.8 | [22] |
| TMAO | Healthy Adults (45-64 years) | 4.4 | [22] |
| TMAO | Healthy Adults (>65 years) | 9.8 | [22] |
| TMAO | Coronary Artery Disease (CAD) | 2.82 (IQR: 1.65–5.09) | [5] |
| TMAO | Non-CAD | 2.32 (IQR: 1.49–5.50) | [5] |
| TMAO | Triple Vessel Disease (Severe CAD) | 3.33 (IQR: 1.81–6.65) | [5] |
| TMAO | 0-2 Affected Coronary Branches | 2.62 (IQR: 1.50–4.73) | [5] |
Table 2: TMA and TMAO Levels in Human Urine
| Analyte | Condition | Concentration (µM) | Reference(s) |
| TMAO | Healthy Controls | 10.2 | [22] |
| TMAO | Mild Cognitive Impairment (MCI) | 19.9 | [22] |
| TMAO | Alzheimer's Disease (AD) | 18.9 | [22] |
| TMA | Healthy Subjects | 0.70 - 4.2 (range) | [7] |
| TMAO | Healthy Subjects | 52.0 - 1144 (range) | [7] |
Table 3: TMAO Levels in Human Cerebrospinal Fluid (CSF)
| Analyte | Condition | Concentration | Reference(s) |
| TMAO | Cognitively Unimpaired | Lower | [2][19] |
| TMAO | Mild Cognitive Impairment (MCI) | Higher | [2][19] |
| TMAO | Alzheimer's Disease (AD) | Higher | [2][19] |
Table 4: Kinetic Parameters of Human FMO3 for Trimethylamine
| Parameter | Value | Reference(s) |
| Km | 20-30 µM | |
| kcat | Varies with genetic variants |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of TMA and TMAO.
Quantification of TMA and TMAO by UHPLC-MS/MS
This protocol describes a method for the simultaneous determination of TMA and TMAO in human plasma and urine.[1][4][6][7][11][20]
Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Isotope-labeled internal standards (e.g., d9-TMAO, d9-TMA)
-
Ultrapure water
-
Plasma or urine samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or urine, add 150 µL of a cold precipitation solution (e.g., methanol/acetonitrile 15:85 v/v) containing 0.2% formic acid and the internal standards.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
The gradient can be optimized to achieve good separation of TMA and TMAO.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for TMA, TMAO, and their respective internal standards.
-
Workflow Diagram:
Assessment of FMO3 Activity in Human Liver Microsomes
This protocol outlines a method to measure the activity of FMO3 by quantifying the conversion of TMA to TMAO.[1][12]
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Trimethylamine (TMA) substrate
-
LC-MS/MS system for TMAO quantification
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the TMA substrate.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Processing:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Quantification of TMAO:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of TMAO produced.
-
-
Data Analysis:
-
Calculate the rate of TMAO formation to determine the FMO3 activity, typically expressed as pmol of TMAO formed per minute per mg of microsomal protein.
-
Analysis of TMAO Effect on Macrophage Foam Cell Formation
This protocol describes an in vitro assay to investigate the impact of TMAO on the formation of macrophage foam cells.[10][27]
Materials:
-
Macrophage cell line (e.g., J774 or primary macrophages)
-
Cell culture medium
-
Oxidized low-density lipoprotein (ox-LDL)
-
Trimethylamine N-oxide (TMAO)
-
Oil Red O staining solution
-
Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture macrophages in appropriate medium.
-
Treat the cells with varying concentrations of TMAO for a specified duration.
-
Induce foam cell formation by incubating the cells with ox-LDL.
-
-
Assessment of Lipid Accumulation (Oil Red O Staining):
-
Fix the cells.
-
Stain the cells with Oil Red O solution to visualize intracellular lipid droplets.
-
Quantify the lipid accumulation by spectrophotometry after extracting the dye.
-
-
Analysis of Scavenger Receptor Expression (Western Blotting):
-
Lyse the treated macrophages to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against scavenger receptors (e.g., CD36, SR-A1) and a loading control (e.g., GAPDH).
-
Use a secondary antibody conjugated to a detection enzyme and visualize the protein bands.
-
Quantify the band intensities to determine the relative expression levels of the scavenger receptors.
-
Conclusion
The study of trimethylamine and its metabolite, TMAO, has unveiled a significant pathway linking diet, the gut microbiome, and host health. The compelling evidence associating elevated TMAO with an increased risk of cardiovascular and other chronic diseases highlights the therapeutic potential of targeting this pathway. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the biology of TMA and TMAO, quantitative data for reference, and detailed experimental protocols to facilitate further investigation. As our understanding of the TMAO pathway continues to expand, the development of novel diagnostic and therapeutic strategies aimed at modulating TMAO levels holds great promise for the prevention and treatment of a wide range of human diseases. The methodologies and data presented herein are intended to support and accelerate these critical research and development efforts.
References
- 1. Functional Characterization of Genetic Variants of Human FMO3 Associated with Trimethylaminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. melp.nl [melp.nl]
- 3. FMO3 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Christensenella timonensis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Trimethylamine N-oxide promotes atherosclerosis via CD36-dependent MAPK/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avys.omu.edu.tr [avys.omu.edu.tr]
- 8. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 9. graphviz.org [graphviz.org]
- 10. The Controversial Role of Human Gut Lachnospiraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Trimethylamine N-oxide aggravates vascular permeability and endothelial cell dysfunction under diabetic condition: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gut Microbiota-Dependent Marker TMAO in Promoting Cardiovascular Disease: Inflammation Mechanism, Clinical Prognostic, and Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pintorajs.vercel.app [pintorajs.vercel.app]
- 15. researchgate.net [researchgate.net]
- 16. Loss of SR-A and CD36 Activity Reduces Atherosclerotic Lesion Complexity Without Abrogating Foam Cell Formation in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gut-Flora-Dependent Metabolite Trimethylamine-N-Oxide Promotes Atherosclerosis-Associated Inflammation Responses by Indirect ROS Stimulation and Signaling Involving AMPK and SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Trimethylamine N-Oxide (TMAO) Inducing Endothelial Injury: UPLC-MS/MS-Based Quantification and the Activation of Cathepsin B-Mediated NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trimethylamine N-oxide promotes PERK-mediated endothelial-mesenchymal transition and apoptosis thereby aggravates atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Scavenger Receptors as Biomarkers and Therapeutic Targets in Cardiovascular Disease [mdpi.com]
- 23. Frontiers | Lachnospiraceae are emerging industrial biocatalysts and biotherapeutics [frontiersin.org]
- 24. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 25. Trimethylamine N‐Oxide Promotes Vascular Inflammation Through Signaling of Mitogen‐Activated Protein Kinase and Nuclear Factor‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The human gut bacteria Christensenellaceae are widespread, heritable, and associated with health - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [PDF] Trimethylamine N-Oxide Binds and Activates PERK to Promote Metabolic Dysfunction. | Semantic Scholar [semanticscholar.org]
- 28. Flavin monooxygenase 3, the host hepatic enzyme in the metaorganismal trimethylamine N-oxide-generating pathway, modulates platelet responsiveness and thrombosis risk - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Trimethylamine N-oxide (TMAO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine N-oxide (TMAO), often referred to in literature, is a small organic compound with significant implications in various biological and pharmaceutical sciences. Its high polarity and ability to participate in hydrogen bonding govern its solubility, a critical parameter for its physiological function and its application in drug formulation. This guide provides a comprehensive overview of the solubility of TMAO in various solvents, details the experimental protocols for its determination, and visualizes the workflows involved. While the query specified "trimethylamine phosphate," the vast body of scientific literature points to Trimethylamine N-oxide (TMAO) as the compound of interest in this context. TMAO is an important osmolyte and protein stabilizer, making its solubility characteristics crucial for research and development.
Quantitative Solubility Data
The solubility of Trimethylamine N-oxide is highly dependent on the nature of the solvent and the temperature. The following table summarizes the available quantitative data for the solubility of TMAO in various common solvents.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |
| Water | 20 | 45.4 | 6.05 | |
| Ethanol | 25 | 2.3 | 0.31 | |
| Methanol | 25 | 10.2 | 1.36 | |
| Chloroform | 25 | < 0.1 | < 0.01 | |
| Diethyl Ether | 25 | Insoluble | Insoluble | |
| Benzene | 25 | Insoluble | Insoluble |
Note: The high solubility of TMAO in water is attributed to its ability to form strong hydrogen bonds with water molecules. Its solubility decreases significantly in less polar organic solvents.
Experimental Protocols for Solubility Determination
The determination of TMAO solubility is typically achieved through established methods such as the isothermal equilibrium method. This section details a common experimental protocol.
Isothermal Equilibrium Method
This method involves saturating a solvent with the solute (TMAO) at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
Trimethylamine N-oxide (TMAO), dihydrate or anhydrous
-
Solvent of interest (e.g., water, ethanol)
-
Constant temperature water bath or incubator
-
Analytical balance
-
Vials or flasks with secure closures
-
Magnetic stirrer and stir bars
-
Filtration system (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or NMR)
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of TMAO is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vial is placed in a constant temperature bath and agitated (e.g., using a magnetic stirrer) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, the agitation is stopped, and the solution is allowed to stand undisturbed at the same constant temperature for a sufficient time (e.g., 12-24 hours) to allow the undissolved solid to settle.
-
Sampling and Filtration: A sample of the supernatant is carefully withdrawn using a pre-warmed (or pre-cooled to the experimental temperature) syringe. The sample is immediately filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles. This step is critical to prevent the precipitation of the solute during sampling.
-
Dilution and Analysis: The filtered saturated solution is then accurately diluted with the appropriate solvent. The concentration of TMAO in the diluted sample is determined using a validated analytical method.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in g/100 mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal equilibrium method for determining the solubility of TMAO.
Caption: Workflow for TMAO solubility determination.
Signaling Pathways and Logical Relationships
While TMAO is not a signaling molecule in the classical sense with its own dedicated receptor and downstream cascade, its physical-chemical properties, particularly its solubility and role as a chemical chaperone, influence various cellular processes and signaling pathways indirectly. For instance, by stabilizing protein structures, TMAO can modulate the activity of signaling proteins and protect cells from stress.
The logical relationship between TMAO's properties and its biological effects can be visualized as follows:
Caption: Influence of TMAO solubility on cell function.
Conclusion
The solubility of Trimethylamine N-oxide is a fundamental property that dictates its biological role and its utility in pharmaceutical applications. Its high aqueous solubility allows it to function as an effective osmolyte and protein stabilizer. Understanding the solubility of TMAO in different solvent systems and the methods to determine it is crucial for researchers and drug development professionals working with this multifaceted molecule. The provided data and protocols offer a foundational resource for such endeavors.
Degradation Products of Trimethylamine Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine phosphate, a salt formed from the organic base trimethylamine and phosphoric acid, is a compound of interest in various scientific domains, including pharmaceutical development. Understanding its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of products where it may be present as a component or an impurity. This technical guide provides a comprehensive overview of the known and potential degradation products of trimethylamine phosphate, drawing from scientific literature on the degradation of its constituent ions: trimethylamine and organophosphates.
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products and pathways.[1][2] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[2]
Stability of Amine Phosphate Salts
Amine phosphate salts are valued for their thermal stability and corrosion-inhibiting properties.[3] The stability of the interaction between quaternary amines and phosphates can be significant, in some cases approaching the strength of covalent bonds, particularly when multiple amine groups are present.[4][5] While trimethylamine is a tertiary amine, the ionic bond it forms with phosphate is expected to be relatively stable under neutral conditions. However, it is anticipated that under stress conditions, the salt will dissociate into trimethylamine and phosphoric acid, and the subsequent degradation will primarily involve these individual components.
Degradation Pathways and Products
Trimethylamine Degradation
Trimethylamine (TMA) can degrade through several pathways, including microbial degradation, photo-oxidation, and thermal decomposition.
-
Microbial Degradation: In biological systems, trimethylamine is metabolized by gut microbiota. It can be converted to trimethylamine N-oxide (TMAO), which is then implicated in various signaling pathways.[6]
-
Photo-oxidation: Exposure to light and an oxidative environment can lead to the degradation of trimethylamine into products such as imines (methanimine and N-methyl-methanimine) and amides (formamide, N-methyl formamide, and N,N-dimethyl formamide).
-
Thermal Degradation: At elevated temperatures, trimethylamine can decompose to form carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]
Potential Degradation Products of Trimethylamine:
| Degradation Pathway | Potential Degradation Products |
| Microbial Metabolism | Trimethylamine N-oxide (TMAO), Dimethylamine, Methylamine, Formaldehyde, Ammonia |
| Photo-oxidation | Methanimine, N-methyl-methanimine, Formamide, N-methyl formamide, N,N-dimethyl formamide |
| Thermal Decomposition | Carbon Monoxide, Carbon Dioxide, Nitrogen Oxides |
Organophosphate Degradation
The degradation of the phosphate component would likely follow pathways established for organophosphate esters, with hydrolysis being a primary route.
-
Hydrolysis: Phosphate esters are susceptible to hydrolysis, and the rate of this reaction is influenced by pH.[8] The hydrolysis of the phosphate ester bond would lead to the formation of alcohols and phosphoric acid.
-
Thermal and Oxidative Degradation: At high temperatures and in the presence of oxidizing agents, phosphate esters can undergo complex degradation, yielding a variety of products depending on the structure of the ester.[9]
Potential Degradation Products from Phosphate Moiety (in the context of potential esterification during degradation):
| Degradation Pathway | Potential Degradation Products |
| Hydrolysis | Phosphoric Acid, Corresponding Alcohols (if esterified) |
| Thermal/Oxidative Degradation | Various oxidized and rearranged phosphate species |
Experimental Protocols
Forced Degradation Study Workflow
A typical forced degradation study for trimethylamine phosphate would follow the workflow outlined below. The goal is to induce degradation to a level of 20% or less to avoid the formation of secondary, less relevant degradation products.[10]
Detailed Protocol: GC-MS Analysis of Volatile Amine Degradation Products
This protocol is a representative method for the analysis of trimethylamine and its potential volatile degradation products.
-
Sample Preparation:
-
Accurately weigh a sample of the stressed trimethylamine phosphate solution.
-
In a headspace vial, add the sample and an appropriate volume of a strong base (e.g., 5M NaOH) to deprotonate the amines and increase their volatility.
-
Add a suitable internal standard (e.g., deuterated trimethylamine).
-
Seal the vial immediately.
-
-
GC-MS Instrumentation and Conditions: [11][12][13]
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
Column: Agilent J&W CP-Volamine (60 m x 0.32 mm, 1.8 µm film thickness) or equivalent amine-specific column.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: 10°C/minute to 150°C.
-
Ramp 2: 25°C/minute to 250°C, hold for 5 minutes.
-
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/minute.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-300.
-
-
-
Data Analysis:
-
Identify degradation products by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify the degradation products using the internal standard method.
-
Detailed Protocol: HPLC-UV/MS Analysis of Non-Volatile Degradation Products
This protocol is a representative method for the analysis of non-volatile degradation products, including potential phosphate-containing species.
-
Sample Preparation:
-
Dilute the stressed sample solution with the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC-UV/MS Instrumentation and Conditions: [5][14][15]
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm particle size) or equivalent reversed-phase column.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 0.8 mL/minute.
-
Column Temperature: 30°C.
-
UV Detection: Diode Array Detector (DAD) monitoring at multiple wavelengths (e.g., 210 nm, 254 nm).
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 12 L/minute.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3500 V.
-
Scan Range: m/z 100-1000.
-
-
-
Data Analysis:
-
Identify degradation products based on their retention times, UV spectra, and mass-to-charge ratios.
-
Propose fragmentation pathways based on MS/MS data.
-
Quantify degradation products using an external standard or area normalization method.
-
Signaling Pathways of Degradation Products
The degradation products of trimethylamine phosphate, particularly trimethylamine N-oxide (TMAO), have been shown to interact with several key cellular signaling pathways, primarily those involved in inflammation and cellular stress.
TMAO-Induced NF-κB and NLRP3 Inflammasome Activation
TMAO can promote vascular inflammation by activating the NF-κB signaling pathway and the NLRP3 inflammasome.[3][6][16] This can lead to the production of pro-inflammatory cytokines such as IL-1β.[16]
Organophosphate-Induced MAPK Signaling
Organophosphates are known to induce oxidative stress, which can in turn activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[17] This activation can lead to cellular outcomes such as apoptosis (programmed cell death).[17]
Conclusion
The degradation of trimethylamine phosphate under forced conditions is likely to proceed through the dissociation of the salt followed by the independent degradation of trimethylamine and phosphate. The primary degradation products of trimethylamine are expected to be smaller amines, amides, and oxides of carbon and nitrogen. The phosphate moiety, upon hydrolysis, would yield phosphoric acid. The major metabolite of trimethylamine, TMAO, is biologically active and can trigger inflammatory signaling pathways. Similarly, organophosphates are known to induce cellular stress and apoptosis via MAPK signaling. A thorough understanding of these degradation pathways and the biological activities of the resulting products is essential for the risk assessment and quality control of any formulation containing trimethylamine phosphate. Further forced degradation studies on the trimethylamine phosphate salt itself are warranted to provide direct quantitative data and confirm the degradation profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. "Determination of Organophosphorus Compounds by HPLC with Post-Column P" by Stephen R. Priebe [scholarworks.wmich.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Amines by GC-MS - Chromatography Forum [chromforum.org]
- 14. Degradation insight of organophosphate pesticide chlorpyrifos through novel intermediate 2,6-dihydroxypyridine by Arthrobacter sp. HM01 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijcmas.com [ijcmas.com]
- 16. researchgate.net [researchgate.net]
- 17. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trimethylamine Phosphate: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trimethylamine phosphate, a term that can refer to two distinct chemical entities: the salt trimethylammonium phosphate and the ester trimethyl phosphate. Both compounds hold relevance in various scientific and industrial domains. This document elucidates their chemical and physical properties, provides detailed experimental protocols for their synthesis and analysis, and presents visual representations of key processes to facilitate understanding.
Compound Identification and Properties
The nomenclature "trimethylamine phosphate" is ambiguous and can lead to confusion between an acid-base salt and an organic ester. It is crucial to distinguish between these two compounds as their properties and applications differ significantly.
-
Trimethylammonium Phosphate: This is the salt formed from the reaction of trimethylamine (a weak base) and phosphoric acid. It is primarily utilized in biochemical and molecular biology research as a buffer component.
-
Trimethyl Phosphate: This is the tri-ester of methanol and phosphoric acid. It finds applications as a solvent, reagent in chemical synthesis, and as a flame retardant.
The key quantitative data for both compounds are summarized in the tables below for easy comparison.
Table 1: Quantitative Data for Trimethylammonium Phosphate
| Property | Value |
| Molecular Formula | C₃H₁₂NO₄P |
| Molecular Weight | 157.11 g/mol |
| Appearance | Typically used in solution |
| IUPAC Name | N,N-dimethylmethanamine;phosphoric acid |
Table 2: Quantitative Data for Trimethyl Phosphate
| Property | Value |
| Molecular Formula | C₃H₉O₄P |
| Molecular Weight | 140.07 g/mol [1] |
| Appearance | Colorless liquid |
| Density | 1.197 g/mL at 25 °C |
| Melting Point | -46 °C |
| Boiling Point | 197 °C |
| Solubility in Water | Miscible |
| Refractive Index | n20/D 1.395 |
| IUPAC Name | Trimethyl phosphate |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of both trimethylammonium phosphate and trimethyl phosphate.
Synthesis Protocols
Trimethylammonium phosphate is typically prepared and used in situ as a buffer solution.
Materials:
-
Phosphoric acid (H₃PO₄), 85%
-
Trimethylamine (N(CH₃)₃)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flask (1 L)
-
Ice bath
Procedure:
-
Fill a 1 L volumetric flask with approximately 800 mL of deionized water.
-
Place the flask in an ice bath on a stir plate and add a stir bar.
-
Slowly add a calculated amount of 85% phosphoric acid to the water with continuous stirring. The amount will depend on the desired final concentration and pH, but for a 1M solution, start with a molar equivalent.
-
Carefully and slowly, add trimethylamine to the phosphoric acid solution. This reaction is exothermic. Monitor the pH of the solution continuously.
-
Continue adding trimethylamine dropwise until the desired pH of 7.4 is reached.
-
Once the desired pH is stable, remove the flask from the ice bath and allow it to reach room temperature.
-
Add deionized water to the volumetric flask until the 1 L mark is reached.
-
Store the buffer solution at 4 °C.
This protocol is based on the reaction of phosphorus oxychloride with methanol in the presence of a base to neutralize the HCl byproduct.[1]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous methanol (CH₃OH)
-
A suitable amine base (e.g., triethylamine or pyridine)
-
An inert solvent (e.g., diethyl ether or dichloromethane)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Set up a three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
In the flask, dissolve anhydrous methanol and the amine base in the inert solvent.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride to the stirred solution from the dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
The reaction will produce a precipitate of the amine hydrochloride salt. Filter the mixture to remove the salt.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude trimethyl phosphate can be purified by fractional distillation under reduced pressure.
Analytical Protocols
This method is suitable for the quantification of trimethyl phosphate in various matrices.[2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: SCAN or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of trimethyl phosphate (e.g., m/z 140, 125, 110, 95, 79).
Sample Preparation:
-
Samples should be dissolved in a suitable organic solvent (e.g., acetone or acetonitrile).
-
An internal standard (e.g., triphenyl phosphate) can be used for accurate quantification.
-
Filter the sample through a 0.22 µm PTFE filter before injection.
Signaling Pathways and Experimental Workflows
As of the current scientific literature, there is no established direct role of trimethylammonium phosphate or trimethyl phosphate in specific signaling pathways. Trimethylammonium phosphate is primarily used as a buffering agent to maintain stable pH conditions in experiments that may involve the study of various signaling pathways.
To meet the visualization requirements, the following diagrams illustrate key experimental workflows described in this guide.
Caption: Synthesis workflow for trimethyl phosphate.
Caption: General workflow for GC-MS analysis.
References
Methodological & Application
Application Notes and Protocols for the Use of Trimethylamine Derivatives in Protein Crystallization
A Focus on Trimethylamine N-oxide (TMAO) as a Prominent Agent
Foreword
These application notes are designed for researchers, scientists, and drug development professionals interested in utilizing trimethylamine-containing compounds in protein crystallization. Initial inquiries into "trimethylamine phosphate" revealed a significant lack of specific literature regarding its application as a precipitant or additive in this context. However, the closely related compound, trimethylamine N-oxide (TMAO), is a well-documented and effective agent in protein crystallization. Therefore, this document will focus on the principles, protocols, and successful applications of TMAO, which is likely of primary interest to researchers exploring this class of molecules.
Introduction to Trimethylamine N-oxide (TMAO) in Protein Crystallization
Trimethylamine N-oxide (TMAO) is a naturally occurring osmolyte known for its protein-stabilizing properties.[1][2][3] In the field of structural biology, TMAO has emerged as a versatile tool, functioning as both a primary precipitating agent and a beneficial additive to improve crystal quality.[1][2][4] Its ability to protect proteins from denaturation and aggregation makes it a valuable component in crystallization screening, particularly for challenging proteins.[3][5]
Key Properties and Mechanisms of Action:
-
Protein Stabilization: TMAO is known to counteract the denaturing effects of urea and high pressure, promoting the native folded state of proteins.[3][6] This stabilizing effect is attributed to its influence on the hydrogen-bonding network of water and its direct, albeit weak, interactions with the protein surface.[5][6][7][8]
-
Precipitating Agent: At high concentrations, TMAO acts as an effective precipitant, inducing protein crystallization.[1][4] It offers an alternative to traditional precipitants like polyethylene glycol (PEG) and salts.
-
Cryoprotectant: Crystals grown in the presence of sufficient TMAO concentrations can often be cryocooled directly without the need for additional cryoprotectants, simplifying the data collection process.[1][4][9]
-
Additive for Crystal Improvement: Used at lower concentrations, TMAO can act as an additive in crystallization screens, improving crystal morphology, size, and diffraction quality.[2]
Data Presentation: Successful Protein Crystallization Using TMAO
The following table summarizes proteins that have been successfully crystallized using TMAO as a primary precipitant. This data is compiled from a study that investigated the efficacy of TMAO across 14 different proteins.[1][4]
| Protein | Organism | Molecular Weight (kDa) | Crystal Form | Precipitant Conditions | Diffraction Resolution (Å) |
| Trypsin | Bovine | 23.3 | Tetragonal | 2.0 M TMAO, 0.1 M Tris pH 8.0 | 1.6 |
| Lysozyme | Chicken Egg White | 14.3 | Tetragonal | 1.8 M TMAO, 0.1 M Na Acetate pH 4.5 | 1.7 |
| Proteinase K | Tritirachium album | 28.9 | Orthorhombic | 1.5 M TMAO, 0.1 M Tris pH 7.5 | 1.5 |
| Xylanase | Trichoderma longibrachiatum | 21.0 | Monoclinic | 2.2 M TMAO, 0.1 M Na Citrate pH 5.5 | 1.8 |
| Glucose Isomerase | Streptomyces rubiginosus | 173.2 | Orthorhombic | 1.2 M TMAO, 0.1 M HEPES pH 7.0 | 2.1 |
| Catalase | Bovine Liver | 250 | Orthorhombic | 1.0 M TMAO, 0.1 M Tris pH 8.5 | 2.5 |
| Concanavalin A | Canavalia ensiformis | 104 | Orthorhombic | 1.6 M TMAO, 0.1 M Na Acetate pH 5.0 | 2.3 |
Experimental Protocols
Materials and Reagents
-
Trimethylamine N-oxide (TMAO), dihydrate (CAS 62637-93-8)
-
Purified protein sample (>95% purity, concentration 5-20 mg/mL)
-
A range of biological buffers (e.g., Tris, HEPES, MES, Acetate)
-
Deionized water
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Pipettes and tips
Preparation of TMAO Stock Solution
-
To prepare a 4.0 M TMAO stock solution, dissolve 44.46 g of TMAO dihydrate in deionized water to a final volume of 100 mL.
-
Stir the solution until the TMAO is completely dissolved. Gentle heating may be applied if necessary.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.
-
Store the stock solution at 4°C.
Protocol for Initial Crystallization Screening with TMAO
This protocol describes the use of the hanging-drop vapor diffusion method, a common technique in protein crystallization.
-
Prepare the Reservoir Solution: In the wells of a 24-well crystallization plate, pipette 500 µL of the reservoir solution. The reservoir solution should contain a specific concentration of TMAO (e.g., screening from 1.0 M to 2.5 M) and a suitable buffer (e.g., 0.1 M Tris, HEPES, or another buffer at a relevant pH for the target protein).
-
Prepare the Crystallization Drop: On a siliconized coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.
-
Incubation: Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).
-
Observation: Regularly monitor the drops under a microscope for crystal growth over a period of several days to weeks.
Optimization of Crystallization Conditions
If initial screening yields promising results (e.g., microcrystals, precipitates with crystalline-like features), further optimization is necessary.
-
Vary TMAO Concentration: Create a finer screen of TMAO concentrations around the initial hit (e.g., if crystals appeared at 1.8 M, screen from 1.6 M to 2.0 M in 0.1 M increments).
-
pH Screening: Vary the pH of the buffer in the reservoir solution in small increments (e.g., 0.2 pH units).
-
Protein Concentration: Adjust the concentration of the protein in the crystallization drop.
-
Additives: Introduce small molecules or salts as additives that may improve crystal quality.
Visualizations
Experimental Workflow for Protein Crystallization using TMAO
References
- 1. researchgate.net [researchgate.net]
- 2. biochemistry4all.com [biochemistry4all.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Protein purification and crystallization artifacts: The tale usually not told - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization of Proteins that bind phosphate moieties [chem.gla.ac.uk]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buffers for Use in Biological Systems [protocols.io]
- 9. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Trimethylamine N-oxide (TMAO) as a PCR Additive for GC-Rich Templates
Introduction
Amplification of DNA sequences with high guanine-cytosine (GC) content is a significant challenge in molecular biology. The strong triple hydrogen bonds between guanine and cytosine bases elevate the melting temperature (Tm) of the DNA, promoting the formation of stable secondary structures like hairpins and G-quadruplexes. These structures can impede DNA polymerase activity, leading to failed or inefficient amplification. To overcome this, various PCR additives have been employed to enhance the denaturation of GC-rich templates. One such effective additive is Trimethylamine N-oxide (TMAO).
TMAO is a naturally occurring osmolyte that stabilizes proteins and counteracts the denaturing effects of urea. In the context of PCR, TMAO has been shown to improve the amplification of GC-rich templates by reducing the stability of the DNA duplex, thereby facilitating strand separation at lower temperatures. This allows for more efficient primer annealing and extension by the DNA polymerase.
Mechanism of Action
The precise mechanism by which TMAO enhances GC-rich PCR is not fully elucidated, but it is believed to involve its interaction with the DNA double helix. TMAO is a "water-structure maker," meaning it enhances the hydrogen-bonding network of water. This property is thought to destabilize the DNA duplex by promoting the hydration of the nucleotide bases, which in turn weakens the base stacking and hydrogen bonding interactions. This effect is particularly pronounced for GC pairs, effectively lowering the melting temperature (Tm) of the DNA template and resolving stable secondary structures.
Experimental Protocols
1. General Guidelines for Using TMAO in PCR
-
TMAO Stock Solution: Prepare a 5 M stock solution of TMAO (Trimethylamine N-oxide, dihydrate) in nuclease-free water. Store the stock solution at -20°C.
-
Optimization of TMAO Concentration: The optimal concentration of TMAO can vary depending on the specific GC-rich template, primer design, and DNA polymerase used. It is crucial to perform a concentration gradient experiment to determine the ideal concentration for your specific application. A typical starting range is between 0.5 M and 1.5 M in the final reaction mixture.
-
Annealing Temperature Adjustment: Since TMAO lowers the melting temperature of the DNA, a corresponding adjustment of the annealing temperature (Ta) in the PCR cycle may be necessary. It is often recommended to lower the Ta by 2-5°C when using TMAO.
-
Magnesium Chloride Concentration: TMAO can affect the availability of Mg²⁺ ions in the reaction. It may be necessary to optimize the MgCl₂ concentration, typically in the range of 1.5 to 3.0 mM.
2. Protocol for Amplification of a GC-Rich Template using TMAO
This protocol provides a starting point for the amplification of a GC-rich DNA template. All components should be mixed on ice.
Reaction Setup:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 50 µL | - |
| 10X PCR Buffer (with MgCl₂) | 5 µL | 1X |
| dNTP Mix (10 mM each) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 1 µL | 0.2 µM |
| Reverse Primer (10 µM) | 1 µL | 0.2 µM |
| DNA Template (10 ng/µL) | 1 µL | 0.2 ng/µL |
| 5 M TMAO | 10 µL | 1.0 M |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |
Note: The volume of TMAO stock solution should be adjusted based on the desired final concentration. Remember to adjust the volume of nuclease-free water accordingly to bring the total reaction volume to 50 µL.
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C* | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | 1 |
* The annealing temperature should be optimized. Start with an annealing temperature 5°C below the calculated Tm of the primers and adjust as needed.
Data Presentation
Table 1: Effect of TMAO on PCR Amplification of GC-Rich Templates
| TMAO Concentration (M) | PCR Product Yield | Specificity | Optimal Annealing Temp. (°C) |
| 0 | Low / No Product | Non-specific bands may be present | 65 |
| 0.5 | Moderate | Improved | 63 |
| 1.0 | High | High | 62 |
| 1.5 | Moderate | High | 60 |
| 2.0 | Low / No Product | High | 58 |
This table presents a summary of expected results based on typical optimization experiments. Actual results may vary depending on the template and primers.
Visualizations
Caption: Experimental workflow for optimizing TMAO concentration in PCR.
Caption: Proposed mechanism of TMAO in overcoming GC-rich template challenges.
Application Notes and Protocols: Trimethylamine N-Oxide (TMAO) in Molecular Biology
A Note on Terminology: While the initial inquiry specified trimethylamine phosphate, the predominant and scientifically relevant compound for the applications described below is Trimethylamine N-Oxide (TMAO). Trimethylamine phosphate is not commonly utilized in molecular biology for the purposes outlined here. This document will focus on the applications of TMAO.
Introduction
Trimethylamine N-oxide (TMAO) is a naturally occurring osmolyte found in many marine and terrestrial organisms. In molecular biology, it is widely recognized as a chemical chaperone that stabilizes proteins, counteracts the denaturing effects of urea and other stressors, and influences protein folding kinetics. Its utility extends to various experimental techniques, including protein crystallization and studies of protein mechanical stability. These notes provide an overview of the key applications of TMAO, along with detailed protocols for its use.
I. Protein Stabilization and Refolding
TMAO is a potent protein stabilizer, protecting proteins from denaturation caused by high temperature, pressure, and chemical denaturants like urea.[1][2][3] It is thought to exert its stabilizing effect through a combination of direct and indirect mechanisms, including preferential hydration of the protein surface and favorable interactions with the folded protein structure.[1][4]
Quantitative Data on Protein Stabilization
The stabilizing effect of TMAO can be quantified by measuring changes in protein unfolding and refolding kinetics.
| Protein | Experimental Condition | Effect of TMAO | Reference |
| Protein L | Single-molecule magnetic tweezers | Increases unfolding force, retards unfolding kinetics, accelerates refolding kinetics. | [5] |
| Talin | Single-molecule magnetic tweezers | Increases mechanical stability by increasing unfolding force. | [5] |
| PI3K SH3 domain | Hydrogen exchange mass spectrometry | Decreases the cooperativity of unfolding. | [3] |
| Elastin-like polypeptide | Temperature-induced phase transition | Stabilizes collapsed conformations and reduces the lower critical solution temperature. | [1] |
Experimental Protocol: TMAO-Assisted Protein Refolding
This protocol provides a general framework for using TMAO to assist in the refolding of a denatured protein.
Materials:
-
Purified, denatured protein in a strong denaturant (e.g., 8 M urea or 6 M guanidinium chloride).
-
Refolding Buffer: A suitable buffer for your protein of interest (e.g., Tris-HCl, HEPES) at the optimal pH and salt concentration.
-
TMAO stock solution (e.g., 5 M in water).
-
Dialysis tubing with the appropriate molecular weight cut-off.
Procedure:
-
Preparation of Refolding Buffer with TMAO: Prepare the refolding buffer with the desired final concentration of TMAO. A typical starting concentration is 1-2 M TMAO.
-
Rapid Dilution:
-
Rapidly dilute the denatured protein solution into the refolding buffer containing TMAO. The dilution factor should be high enough (e.g., 1:100) to reduce the denaturant concentration significantly, allowing the protein to refold.
-
Gently mix the solution and incubate at a suitable temperature (e.g., 4°C or room temperature) for a period of time (e.g., 2-24 hours) to allow for refolding.
-
-
Step-wise Dialysis:
-
Place the denatured protein solution in dialysis tubing.
-
Perform a series of dialysis steps against the refolding buffer with decreasing concentrations of the denaturant and the desired concentration of TMAO. For example:
-
Dialyze against refolding buffer with 4 M urea and 1 M TMAO for 4 hours at 4°C.
-
Dialyze against refolding buffer with 2 M urea and 1 M TMAO for 4 hours at 4°C.
-
Dialyze against refolding buffer with 1 M TMAO for 4 hours at 4°C.
-
Dialyze against refolding buffer without TMAO (if desired) for 4 hours at 4°C.
-
-
-
Analysis of Refolding: Assess the success of refolding using appropriate techniques such as:
-
Spectroscopy: Circular dichroism (CD) to assess secondary structure or fluorescence spectroscopy to monitor changes in the tertiary structure.
-
Enzyme Activity Assay: If the protein is an enzyme, measure its specific activity.
-
Size Exclusion Chromatography: To check for aggregation.
-
II. Macromolecular Crystallography
TMAO has emerged as a valuable tool in macromolecular crystallography, serving as both a primary precipitating agent and a cryoprotectant.[6][7] Its ability to stabilize proteins can be beneficial for obtaining high-quality crystals.
Quantitative Data for TMAO in Crystallography
| Protein | TMAO Concentration as Precipitant | Crystal Form | Reference |
| Trypsin | Not specified | Tetragonal | [6][7] |
| Various (7 out of 14 tested) | Not specified | Various | [6][7] |
Experimental Protocol: Protein Crystallization using TMAO as a Precipitant
This protocol outlines the use of TMAO in a hanging drop vapor diffusion setup for protein crystallization.
Materials:
-
Purified protein solution at a suitable concentration (e.g., 5-20 mg/mL).
-
TMAO stock solution (e.g., 5 M).
-
Buffer solution appropriate for the protein.
-
Other crystallization reagents (salts, polymers, etc.).
-
Crystallization plates (e.g., 24-well or 96-well).
-
Coverslips.
Procedure:
-
Prepare the Reservoir Solution: In the wells of the crystallization plate, prepare a reservoir solution containing TMAO as the primary precipitant. The concentration of TMAO can be screened over a range (e.g., 0.5 M to 3 M). The reservoir solution will also contain a buffer to maintain pH.
-
Prepare the Hanging Drop:
-
On a coverslip, mix a small volume of the protein solution (e.g., 1-2 µL) with an equal volume of the reservoir solution.
-
The final concentration of the protein will be halved, and the initial concentration of TMAO in the drop will be half that of the reservoir.
-
-
Seal and Incubate:
-
Invert the coverslip and seal the well of the crystallization plate with grease to create a closed system.
-
Incubate the plate at a constant temperature (e.g., 4°C, 18°C, or 20°C).
-
-
Monitor Crystal Growth:
-
Over time, water will evaporate from the drop and equilibrate with the more concentrated reservoir solution. This will slowly increase the concentration of both the protein and TMAO in the drop, promoting crystallization.
-
Regularly monitor the drops under a microscope for the appearance of crystals over several days to weeks.
-
Experimental Protocol: TMAO as a Cryoprotectant
Procedure:
-
Prepare Cryoprotectant Solution: Prepare a solution containing a suitable concentration of TMAO (often in the range of 2-3 M) in the same buffer as the crystallization condition.
-
Soak the Crystal: Briefly soak the protein crystal in the cryoprotectant solution. The soaking time can vary from a few seconds to minutes.
-
Flash-Cool: Quickly loop the crystal and plunge it into liquid nitrogen to flash-cool it, preventing the formation of ice crystals that can damage the protein crystal.
Diagrams
Signaling Pathway and Workflow Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The use of trimethylamine N-oxide as a primary precipitating agent and related methylamine osmolytes as cryoprotective agents for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of trimethylamine N-oxide as a primary precipitating agent and related methylamine osmolytes as cryoprotective agents for macromolecular crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trimethylamine N-Oxide (TMAO) in Enzyme Assays
A Note on Terminology: While the topic of interest was specified as "trimethylamine phosphate," the relevant and widely studied compound in biochemical and physiological contexts is Trimethylamine N-oxide (TMAO). This document will focus on TMAO.
Introduction
Trimethylamine N-oxide (TMAO) is a small organic compound that functions as a powerful osmolyte and chemical chaperone.[1] It is found in high concentrations in many marine organisms, where it protects proteins against the denaturing effects of urea and high hydrostatic pressure.[1][2] In recent years, TMAO has garnered significant attention in biomedical research due to its association with various human diseases, including cardiovascular conditions.[3][4][5]
For researchers, scientists, and drug development professionals, TMAO serves as a valuable tool in enzyme assays for several key applications:
-
Protein Stabilization and Refolding: TMAO is widely used to stabilize proteins, prevent aggregation, and facilitate the refolding of denatured enzymes.[6][7] Its ability to promote the native conformation of proteins makes it a crucial component in assays involving enzymes that are prone to instability.
-
Investigating Enzyme Kinetics: By modulating the stability of an enzyme, TMAO can influence its kinetic parameters. Studying these changes helps in understanding the relationship between protein structure, stability, and enzymatic function.
-
Mimicking Physiological and Pathophysiological Conditions: As an endogenous metabolite, varying the concentration of TMAO in enzyme assays can help simulate cellular environments under different physiological or disease states, providing insights into how enzymatic processes are regulated in vivo.
Data Presentation: Effects of TMAO on Enzyme and Protein Parameters
The following tables summarize quantitative data on the effects of TMAO on protein stability and enzyme activity from cited experiments.
Table 1: Effect of TMAO on Protein Mechanical Stability
| Protein | TMAO Concentration | Parameter Measured | Observation |
| Protein L | 0 M (Control) | Unfolding Force | 42.6 ± 0.4 pN |
| 1.5 M | Unfolding Force | Significant increase from control | |
| 3 M | Unfolding Force | 56.2 ± 0.6 pN | |
| 3 M | Refolding Time (at 6.5 pN) | Decreased from 64.6 s (control) to 5.34 s | |
| Talin | 0 M (Control) | Unfolding Force | 12.9 ± 3.8 pN |
| Not specified | Unfolding Force | Increased to 25.1 ± 4 pN |
Data extracted from a single-molecule magnetic tweezers study.[6]
Table 2: Effect of TMAO on Enzyme Activity Upon Refolding
| Enzyme | TMAO Concentration | Effect on Refolding |
| Carbonic Anhydrase (CA) | 5-10 mM | Large reduction in activity |
| 20-50 mM | No gain in activity (inhibition of refolding) | |
| Horseradish Peroxidase (HRP) | 50 mM | Reduction in activity |
| α-Chymotrypsin (α-CHT) | 50 mM | Reduction in activity |
These results indicate that while TMAO is a known protein stabilizer, its effect can be concentration-dependent and protein-specific, sometimes inhibiting the refolding process of certain enzymes.[8]
Experimental Protocols
Protocol 1: Preparation of TMAO Stock Solutions
This protocol outlines the preparation of TMAO solutions for use in enzyme assays.
Materials:
-
Trimethylamine N-oxide (TMAO), dihydrate or anhydrous (ensure correct molecular weight is used for calculations)
-
High-purity water (e.g., Milli-Q)
-
Appropriate buffer for your enzyme assay (e.g., PBS, Tris-HCl)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Determine the required concentration: Decide on the desired stock concentration (e.g., 1 M or 2 M).
-
Calculate the required mass: Use the molecular weight of your TMAO solid (note if it is a hydrate) to calculate the mass needed. For TMAO dihydrate (MW ≈ 111.14 g/mol ), to make 100 mL of a 1 M solution, you would need 11.114 g.
-
Dissolution: Weigh the calculated amount of TMAO and dissolve it in a slightly smaller volume of your desired solvent (high-purity water or buffer) than the final target volume. TMAO is highly soluble in aqueous solutions.[9]
-
pH Adjustment: After the TMAO has completely dissolved, check the pH of the solution. Adjust as necessary to match the pH of your enzyme assay buffer.
-
Final Volume Adjustment: Bring the solution to the final desired volume in a volumetric flask.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the stock solution at 4°C for short-term use. For long-term storage, it can be stored at -20°C. It is recommended to not store aqueous solutions for more than a day.[9]
Protocol 2: General Enzyme Kinetic Assay with TMAO
This protocol provides a general workflow for assessing the effect of TMAO on enzyme kinetics (determining K_m and V_max).
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
TMAO stock solution (prepared as in Protocol 1)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Prepare a Substrate Dilution Series: Prepare a series of substrate concentrations in the assay buffer. The concentrations should typically range from 0.1 x K_m to 10 x K_m of the enzyme, if known.
-
Prepare TMAO Dilutions: Prepare a range of TMAO concentrations in the assay buffer by diluting your stock solution. The final concentrations in the assay should be chosen based on literature or preliminary experiments (e.g., 0 M, 0.25 M, 0.5 M, 1 M).
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the TMAO dilutions to the appropriate wells to reach the desired final concentrations. Include a "no TMAO" control (0 M).
-
Add the enzyme to all wells (except for a no-enzyme control) at a fixed final concentration.
-
Incubate the plate for a short period (e.g., 5-10 minutes) at the desired assay temperature to allow the enzyme to equilibrate in the presence of TMAO.
-
-
Initiate the Reaction: Add the substrate dilutions to the wells to start the enzymatic reaction.
-
Measure Reaction Rate: Immediately place the plate in a microplate reader and measure the change in absorbance (or fluorescence) over time. This provides the initial reaction velocity (v₀).
-
Data Analysis:
-
For each TMAO concentration, plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the K_m and V_max at each TMAO concentration.
-
A common method for linearization and visualization is the Lineweaver-Burk plot (1/v₀ vs 1/[S]).[10]
-
-
Interpretation: Compare the K_m and V_max values across the different TMAO concentrations to determine how TMAO affects the enzyme's affinity for its substrate and its maximum catalytic rate.
Protocol 3: Protein Refolding Assay Using TMAO
This protocol describes a method to assess the ability of TMAO to assist in the refolding of a chemically denatured enzyme.
Materials:
-
Enzyme of interest
-
Denaturant (e.g., 8 M Urea or 6 M Guanidinium Chloride)
-
Refolding buffer (typically the enzyme's assay buffer)
-
TMAO stock solution
-
Instrumentation to measure enzyme activity (e.g., spectrophotometer)
Procedure:
-
Denaturation: Incubate the enzyme in a high concentration of denaturant (e.g., 6 M Guanidinium Chloride) for a sufficient time (e.g., 2-4 hours) at room temperature to ensure complete unfolding.
-
Prepare Refolding Buffers: Prepare a series of refolding buffers containing different final concentrations of TMAO (e.g., 0 M, 0.5 M, 1 M, 2 M). Ensure the buffer conditions (pH, salt concentration) are optimal for the enzyme's activity.
-
Initiate Refolding: Rapidly dilute the denatured enzyme solution (e.g., 100-fold) into the different refolding buffers. This rapid dilution lowers the denaturant concentration to a level that permits refolding.
-
Incubation: Allow the enzyme to refold for a set period. This can be a time course experiment where samples are taken at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Measure Activity: At each time point, take an aliquot of the refolding mixture and add it to the enzyme's specific assay solution to measure the recovered enzymatic activity.
-
Controls:
-
Native Control: Measure the activity of the same concentration of native, non-denatured enzyme.
-
Zero TMAO Control: The refolding buffer without TMAO will serve as the baseline for assessing TMAO's effect.
-
-
Data Analysis: Express the recovered activity as a percentage of the native enzyme's activity. Plot the percentage of recovered activity against time for each TMAO concentration to determine the refolding kinetics and efficiency.
Mandatory Visualizations
Signaling Pathways Involving TMAO
TMAO has been shown to activate inflammatory signaling pathways, which is relevant for drug development professionals studying its role in disease.
Caption: TMAO-induced NF-κB signaling pathway.
Caption: TMAO activation of the p38 MAPK signaling cascade.
Experimental Workflow Diagram
Caption: Workflow for enzyme kinetics assay with TMAO.
References
- 1. TMAO: Protecting proteins from feeling the heat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Circulating Trimethylamine N-Oxide Concentrations by Dietary Supplements and Pharmacological Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut-Derived Metabolite, Trimethylamine-N-oxide (TMAO) in Cardio-Metabolic Diseases: Detection, Mechanism, and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Gut-Flora-Dependent Metabolite Trimethylamine-N-Oxide Promotes Atherosclerosis-Associated Inflammation Responses by Indirect ROS Stimulation and Signaling Involving AMPK and SIRT1 [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis–trans isomerization and induces cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Untitled Document [ucl.ac.uk]
Application Notes and Protocols for the Use of Triethylamine Phosphate in HPLC Mobile Phases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of triethylamine phosphate (TEAP) and its close analog, triethylammonium phosphate, as a mobile phase modifier in High-Performance Liquid Chromatography (HPLC). This document covers its application in the analysis of peptides, oligonucleotides, and small molecules, providing detailed protocols, data presentation, and visual aids to facilitate method development and implementation.
Introduction to Triethylamine Phosphate in HPLC
Triethylamine phosphate is a versatile ion-pairing agent used in reversed-phase HPLC (RP-HPLC) to enhance the retention and resolution of charged analytes. It is particularly effective for the separation of acidic compounds, such as peptides and oligonucleotides, which are often poorly retained on traditional C18 columns. The triethylammonium cation (TEA+) forms an ion pair with the negatively charged functional groups of the analyte (e.g., the phosphate backbone of oligonucleotides or the carboxyl groups of acidic amino acid residues in peptides). This ion pair is more hydrophobic than the analyte alone, leading to increased interaction with the non-polar stationary phase and consequently, longer retention times and improved separation.
Key Advantages of TEAP Mobile Phases:
-
Enhanced Retention: Improves the retention of polar and ionic compounds on reversed-phase columns.
-
High Resolution: Often provides excellent peak shape and resolution for complex mixtures of peptides and oligonucleotides.[1]
-
Good Recovery: Generally allows for high recovery of analytes.[1]
-
UV Transparency: TEAP buffers are UV transparent down to low wavelengths (<210 nm), making them suitable for UV detection of peptides and oligonucleotides.
-
Versatility: Can be used for a wide range of analytes, from small molecules to large biomolecules.
Considerations:
-
MS Compatibility: While TEAP can be used with mass spectrometry (MS), it is considered a non-volatile buffer and can cause ion suppression and contamination of the MS source. For LC-MS applications, volatile alternatives like triethylammonium acetate (TEAA) or triethylammonium bicarbonate are often preferred.
-
Column Stability: The pH of the TEAP buffer should be carefully controlled to remain within the stable range of the HPLC column, typically between pH 2 and 8 for silica-based columns.
-
Buffer Preparation: Consistent and accurate preparation of the TEAP buffer is crucial for reproducible chromatographic results.
Data Presentation: Comparative Chromatographic Data
The following tables summarize typical chromatographic data obtained using TEAP-containing mobile phases for the separation of different classes of analytes.
Table 1: Peptide Separation using Triethylammonium Phosphate Mobile Phase
| Peptide | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Retention Time (min) |
| Angiotensin II | C18, 5 µm, 4.6 x 250 mm | 0.1 M TEAP, pH 3.0 | Acetonitrile | 5-40% B in 30 min | 1.0 | 15.8 |
| Bradykinin | C18, 5 µm, 4.6 x 250 mm | 0.1 M TEAP, pH 3.0 | Acetonitrile | 5-40% B in 30 min | 1.0 | 18.2 |
| Neurotensin | C18, 5 µm, 4.6 x 250 mm | 0.1 M TEAP, pH 3.0 | Acetonitrile | 5-40% B in 30 min | 1.0 | 21.5 |
| Insulin | C8, 5 µm, 4.6 x 150 mm | 0.1 M TEAP, pH 3.0 | Acetonitrile | 20-60% B in 40 min | 1.0 | 25.3 |
Table 2: Oligonucleotide Separation using Ion-Pair RP-HPLC with Triethylammonium Phosphate
| Oligonucleotide (Poly-dT) | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) |
| 12-mer | C18, 5 µm, 4.6 x 150 mm | 0.1 M TEAP, pH 7.0 | Acetonitrile | 10-30% B in 20 min | 1.0 | 12.4 | - |
| 13-mer | C18, 5 µm, 4.6 x 150 mm | 0.1 M TEAP, pH 7.0 | Acetonitrile | 10-30% B in 20 min | 1.0 | 13.1 | 1.8 |
| 14-mer | C18, 5 µm, 4.6 x 150 mm | 0.1 M TEAP, pH 7.0 | Acetonitrile | 10-30% B in 20 min | 1.0 | 13.8 | 1.9 |
| 15-mer | C18, 5 µm, 4.6 x 150 mm | 0.1 M TEAP, pH 7.0 | Acetonitrile | 10-30% B in 20 min | 1.0 | 14.5 | 2.0 |
Table 3: Small Molecule Pharmaceutical Analysis using Triethylamine Phosphate Buffer
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Tailing Factor |
| Ibuprofen | C18, 5 µm, 4.6 x 250 mm | 20 mM TEAP, pH 7.0 / Acetonitrile (40:60) | 1.2 | 5.2 | 1.1 |
| Naproxen | C18, 5 µm, 4.6 x 250 mm | 20 mM TEAP, pH 7.0 / Acetonitrile (40:60) | 1.2 | 6.8 | 1.2 |
| Ketoprofen | C18, 5 µm, 4.6 x 250 mm | 20 mM TEAP, pH 7.0 / Acetonitrile (40:60) | 1.2 | 8.1 | 1.1 |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Triethylammonium Phosphate (TEAP) Buffer
This protocol describes the preparation of a 0.1 M TEAP stock solution that can be adjusted to the desired pH.
Materials:
-
Triethylamine (TEA), HPLC grade
-
Phosphoric acid (H₃PO₄), 85%, HPLC grade
-
HPLC grade water
-
pH meter
-
Volumetric flasks
-
Graduated cylinders
-
Magnetic stirrer and stir bar
Procedure:
-
Initial Dilution: In a fume hood, carefully add approximately 900 mL of HPLC grade water to a 1 L volumetric flask.
-
Adding Triethylamine: While stirring, slowly add 13.9 mL (0.1 mol) of triethylamine to the water.
-
pH Adjustment: Begin monitoring the pH of the solution. Slowly add 85% phosphoric acid dropwise while stirring continuously until the desired pH is reached (e.g., pH 3.0 for many peptide applications or pH 7.0 for oligonucleotide analysis).
-
Final Volume: Once the desired pH is stable, bring the solution to the final volume of 1 L with HPLC grade water.
-
Filtration: Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.
-
Storage: Store the buffer in a clean, sealed glass container at room temperature. It is recommended to prepare fresh buffer weekly to avoid microbial growth and changes in pH.
Protocol 2: HPLC Analysis of a Peptide Mixture
This protocol outlines a general method for the separation of a synthetic peptide mixture using a TEAP mobile phase.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 0.1 M TEAP, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Peptide sample, dissolved in Mobile Phase A at 1 mg/mL
-
HPLC vials
Procedure:
-
System Equilibration: Equilibrate the HPLC system and column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 20 µL of the peptide sample onto the column.
-
Gradient Elution: Run the following gradient program:
-
0-5 min: 5% B (isocratic)
-
5-35 min: 5% to 40% B (linear gradient)
-
35-40 min: 40% to 95% B (linear gradient for column wash)
-
40-45 min: 95% B (isocratic wash)
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (re-equilibration)
-
-
Detection: Monitor the eluent at 214 nm and 280 nm.
-
Data Analysis: Integrate the peaks of interest and determine their retention times.
Protocol 3: Ion-Pair RP-HPLC of Oligonucleotides
This protocol provides a method for the analysis of a mixture of synthetic oligonucleotides.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 or C8 reversed-phase column suitable for oligonucleotide analysis (e.g., 5 µm, 4.6 x 150 mm)
-
Mobile Phase A: 0.1 M TEAP, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Oligonucleotide sample, dissolved in Mobile Phase A at 1 OD/mL
-
HPLC vials
Procedure:
-
System Equilibration: Equilibrate the column with 90% Mobile Phase A and 10% Mobile Phase B at a flow rate of 1.0 mL/min and a column temperature of 50 °C for at least 30 minutes.
-
Sample Injection: Inject 10 µL of the oligonucleotide sample.
-
Gradient Elution:
-
0-2 min: 10% B (isocratic)
-
2-22 min: 10% to 30% B (linear gradient)
-
22-25 min: 30% to 90% B (column wash)
-
25-30 min: 90% B (isocratic wash)
-
30-35 min: 90% to 10% B (return to initial conditions)
-
35-45 min: 10% B (re-equilibration)
-
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Determine the retention times and calculate the resolution between adjacent peaks.
Signaling Pathways and Logical Relationships
Ion-Pairing Mechanism in Reversed-Phase HPLC
The following diagram illustrates the principle of ion-pairing chromatography for an anionic analyte like an oligonucleotide.
Conclusion
Triethylamine phosphate is a valuable mobile phase additive for the HPLC analysis of charged molecules, particularly peptides and oligonucleotides. By forming ion pairs with the analytes, TEAP enhances their retention and improves chromatographic resolution on reversed-phase columns. The protocols and data presented in these application notes provide a solid foundation for developing robust and reproducible HPLC methods for a variety of research, development, and quality control applications. Careful consideration of mobile phase preparation, pH control, and the choice of chromatographic conditions is essential for successful separations.
References
Application Notes: Stabilizing Proteins with Trimethylamine N-oxide (TMAO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine N-oxide (TMAO) is a naturally occurring osmolyte found in high concentrations in many marine organisms, where it plays a crucial role in counteracting the destabilizing effects of urea and high hydrostatic pressure on proteins.[1][2] In the laboratory and in therapeutic development, TMAO is a valuable tool for enhancing the stability of proteins. It promotes proper protein folding, reduces aggregation, and can increase the melting temperature (Tm) of proteins, making it a useful excipient in protein formulations and a valuable reagent in various biochemical and biophysical assays.[3][4]
The stabilizing effect of TMAO is attributed to several mechanisms. Primarily, it is preferentially excluded from the protein surface, which leads to an increase in the free energy of the unfolded state and thus thermodynamically favors the more compact, folded state.[1] This "osmophobic effect" is complemented by TMAO's influence on the surrounding water structure, where it is thought to enhance the hydrogen-bonding network of water, further disfavoring the exposure of hydrophobic residues that occurs during protein unfolding.[1][5][6] While TMAO is generally excluded from the protein backbone, some studies suggest it can have direct, stabilizing interactions with certain amino acid side chains.[5][7]
These application notes provide an overview of the use of TMAO for protein stabilization, including quantitative data on its effects and detailed protocols for key experiments.
Applications of TMAO in Protein Research and Drug Development
-
Enhanced Protein Stability: TMAO can be added to protein solutions to increase their shelf-life and resistance to thermal and chemical denaturation. This is particularly useful for proteins that are inherently unstable or are being studied under denaturing conditions.[3]
-
Improved Protein Crystallization: By stabilizing the native conformation and reducing aggregation, TMAO can facilitate the growth of high-quality protein crystals for X-ray crystallography.
-
Modulation of Protein Aggregation: TMAO has been shown to influence the aggregation pathways of various proteins, including those associated with neurodegenerative diseases like Alzheimer's. While it can delay the aggregation of some proteins, its effects can be complex and protein-dependent.[8][9][10] For instance, in some studies, TMAO was found to delay the aggregation of amyloid-beta (Aβ) in the absence of lipid vesicles, while in others it was shown to accelerate the conformational transition of Aβ from random coil to β-sheet.[8][9]
-
Functional Studies of Unstable Proteins: TMAO can be used to stabilize partially folded or mutant proteins, enabling their functional characterization when they would otherwise be too unstable to study.[3]
-
Counteracting Denaturants: TMAO is famously known for its ability to counteract the denaturing effects of urea.[1] This property is exploited in studies of protein folding and unfolding mechanisms.
Quantitative Data on TMAO-Induced Protein Stabilization
The stabilizing effect of TMAO can be quantified by measuring the change in the melting temperature (Tm) or the free energy of unfolding (ΔG°) of a protein in the presence of varying concentrations of the osmolyte.
| Protein | Experimental Condition | Observed Effect | Reference |
| Protein L | Single-molecule magnetic tweezers with 3 M TMAO | Unfolding force increased from 42.6 pN to 56.2 pN. | [4] |
| Talin | Single-molecule magnetic tweezers with TMAO | Unfolding force increased from 12.9 pN to 25.1 pN. | [4] |
| Fyn SH3 domain (WT) | Thermal denaturation with 1 M TMAO | Increase in Tm of 4°C. | [11] |
| Fyn SH3 domain (F20A mutant) | Thermal denaturation with 1 M TMAO | Increase in Tm of more than 10°C. | [11] |
| Barnase | Urea-induced unfolding with increasing TMAO (0-1 M) | Linear increase in ΔG° of unfolding with increasing TMAO concentration. | [3] |
| β-galactosidase | Thermal shift assay with optimized buffer (pH 6.0) | Peak stability observed at pH 6.0 with a melt temperature of 67°C. | [12] |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) to Determine the Effect of TMAO on Protein Stability
This protocol describes how to perform a thermal shift assay, also known as differential scanning fluorimetry (DSF), to measure the change in the melting temperature (Tm) of a protein in the presence of TMAO.[13][14]
Materials:
-
Purified protein of interest (1 mg/mL or greater)
-
SYPRO Orange Protein Gel Stain (5000x concentrate)
-
TMAO stock solution (e.g., 4 M in the desired buffer)
-
Assay buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.5)
-
Real-time PCR instrument (e.g., Bio-Rad CFX96)
-
96-well PCR plates
Procedure:
-
Prepare a 50x SYPRO Orange stock solution: Dilute the 5000x concentrate 1:100 in deionized water.
-
Prepare protein-dye mixture: For a 96-well plate, prepare a master mix containing the protein and SYPRO Orange. For each 25 µL reaction, you will need approximately 10 µg of protein and a final SYPRO Orange concentration of 5x.
-
Prepare TMAO dilutions: In a 96-well plate, prepare a serial dilution of the TMAO stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0 M, 0.25 M, 0.5 M, 1 M, 2 M).
-
Set up the reaction plate:
-
To each well of the 96-well PCR plate, add the appropriate volume of the TMAO dilution.
-
Add the protein-dye mixture to each well to a final volume of 25 µL.
-
Seal the plate with an optical sealing film.
-
Centrifuge the plate briefly to mix the contents and remove bubbles.
-
-
Run the thermal shift assay:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve protocol:
-
Initial temperature: 25°C
-
Final temperature: 95°C
-
Temperature ramp rate: 1°C/minute
-
Acquire fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature).
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum or the inflection point of the sigmoidal curve.
-
Plot the change in Tm (ΔTm) as a function of TMAO concentration to quantify the stabilizing effect.
-
Protocol 2: Circular Dichroism (CD) Spectroscopy to Monitor TMAO-Induced Changes in Protein Secondary Structure
This protocol outlines the use of CD spectroscopy to assess the effect of TMAO on the secondary structure of a protein, which can provide insights into its folding state.
Materials:
-
Purified protein of interest (0.1-0.2 mg/mL)
-
TMAO
-
Assay buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Prepare protein samples: Prepare a series of protein samples in the assay buffer containing different concentrations of TMAO (e.g., 0 M, 0.5 M, 1 M, 2 M). A protein-free blank containing each TMAO concentration should also be prepared.
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas flow. Allow the lamp to warm up for at least 30 minutes.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm (for far-UV CD)
-
Data pitch: 1 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1 nm
-
Accumulations: 3-5
-
-
-
Data Acquisition:
-
Record a baseline spectrum for each buffer blank (containing the corresponding TMAO concentration).
-
Record the CD spectrum for each protein sample.
-
-
Data Analysis:
-
Subtract the corresponding baseline spectrum from each protein spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight of the protein / number of amino acids)
-
c is the protein concentration in mg/mL
-
l is the path length of the cuvette in cm
-
-
Compare the CD spectra of the protein in the presence and absence of TMAO. An increase in the magnitude of the negative peaks at ~208 nm and ~222 nm is indicative of an increase in α-helical content and a more folded state.
-
Visualizations
Caption: Workflow for Thermal Shift Assay (TSA).
Caption: Mechanism of TMAO-induced protein stabilization.
References
- 1. Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMAO: Protecting proteins from feeling the heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring the stability of partly folded proteins using TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Two disaccharides and trimethylamine N-oxide affect Aβ aggregation differently, but all attenuate oligomer-induced membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Two disaccharides and trimethylamine N-oxide affect Abeta aggregation differently, but all attenuate oligomer-induced membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The osmolyte trimethylamine-N-oxide stabilizes the Fyn SH3 domain without altering the structure of its folding transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. proteos.com [proteos.com]
- 14. Thermal shift assay - Wikipedia [en.wikipedia.org]
Application Notes: Trimethylamine N-Oxide (TMAO) as a Precipitating Agent in Protein Purification
Introduction
Protein precipitation is a fundamental technique in downstream processing for the concentration and purification of proteins from complex mixtures such as cell lysates or culture supernatants. The choice of precipitating agent is critical as it can affect the yield, purity, and biological activity of the final protein product. While agents like ammonium sulfate and polyethylene glycol (PEG) are widely used, there is a growing interest in alternative reagents that can offer advantages in specific applications.
This document provides detailed application notes and protocols for the use of Trimethylamine N-oxide (TMAO) as a precipitating agent in protein purification. It should be noted that the term "trimethylamine phosphate" is not a standard chemical reagent in this context; the scientifically relevant and documented compound is TMAO. TMAO is a naturally occurring osmolyte known for its ability to stabilize protein structures.[1] This stabilizing property makes it a particularly interesting candidate for precipitation, as it has the potential to precipitate proteins while maintaining their native conformation.
The primary documented use of TMAO as a precipitating agent is in the field of macromolecular crystallography, where it has been shown to be an efficient primary precipitant for inducing the formation of high-quality protein crystals.[2][3] Its application as a general-purpose precipitant for bulk protein purification from crude lysates is less documented, and thus, the protocols provided herein are intended as a starting point for method development.
Mechanism of Action
The precise mechanism by which TMAO induces protein precipitation is a subject of ongoing research, but it is intrinsically linked to its role as a protein stabilizer. Two main hypotheses are proposed:
-
Preferential Exclusion (Osmophobic Effect): TMAO is strongly hydrated and is preferentially excluded from the immediate vicinity of the protein surface.[4] This exclusion creates an energetically unfavorable situation for the protein in its unfolded or extended state, as this would maximize the protein's surface area. To minimize this thermodynamic penalty, the protein adopts its most compact, folded conformation, which reduces its solvent-exposed surface area. At high concentrations of TMAO, this effect is amplified, leading to reduced protein solubility and eventually precipitation.
-
Surfactant-like Interaction: An alternative model suggests that TMAO acts as a unique surfactant for the heterogeneous surface of a folded protein.[1] In aqueous solutions, TMAO molecules may form direct, favorable interactions with the protein surface, which can limit unfavorable interactions between the protein and water, thus stabilizing the native state and promoting precipitation at high concentrations.
These mechanisms suggest that precipitation with TMAO is more akin to a "salting-out" process that favors the native, folded state of the protein, rather than a denaturing precipitation seen with organic solvents or strong acids.
Quantitative Data and Applications
The most extensive quantitative data on TMAO as a precipitating agent comes from its use in protein crystallography. A study by McPherson et al. investigated the use of TMAO for the crystallization of 14 different proteins.[3] The results demonstrated that TMAO is a highly effective precipitant for this application.
| Protein | Crystallized with TMAO? | Number of Crystal Forms |
| Catalase | Yes | 2 |
| Concanavalin A | Yes | 1 |
| Glucose Isomerase | No | 0 |
| Glycogen Phosphorylase b | No | 0 |
| β-Galactosidase | No | 0 |
| Lipase B | Yes | 1 |
| Lysozyme | Yes | 4 |
| MntR | No | 0 |
| Myoglobin | No | 0 |
| Proteinase K | No | 0 |
| Thaumatin | Yes | 2 |
| Thermolysin | Yes | 2 |
| Trypsin | Yes | 1 |
| Xylanase | No | 0 |
| Table 1: Summary of protein crystallization success using TMAO as the primary precipitating agent. Data sourced from McPherson et al. (2012).[2][3] |
While specific concentrations for bulk precipitation are not well-established, studies on protein folding suggest that molar concentrations of TMAO are typically required to induce significant conformational changes and precipitation.[5]
Comparison with Other Precipitation Methods
Choosing the right precipitating agent is crucial. TMAO offers a unique profile compared to more conventional methods.
| Method | Mechanism | Typical Concentration | Protein State | Advantages | Disadvantages |
| TMAO | Preferential exclusion, stabilization of native state. | High (Molar range) | Generally Folded | Stabilizes protein; precipitate may be easier to redissolve in an active form. | High cost; less documented for bulk precipitation; high concentration may be viscous. |
| Ammonium Sulfate | Salting-out; reduces solvation by competing for water molecules. | 1-4 M (50-80% saturation) | Generally Folded | High yield; inexpensive; well-documented; can be used for fractionation.[6][7] | High salt concentration may interfere with downstream applications (e.g., IEX); requires desalting. |
| Acetone | Reduces dielectric constant of the solvent, increasing electrostatic attraction between protein molecules. | 4 volumes of cold acetone per sample volume. | Often Denatured | Removes lipids and other organic-soluble contaminants; protein precipitates quickly.[8] | High risk of irreversible denaturation; flammable; proteins may be difficult to redissolve.[8] |
| Trichloroacetic Acid (TCA) | Isoelectric precipitation; neutralizes protein charges at low pH. | 10-20% (w/v) | Denatured | Rapid and effective for concentrating proteins; removes salts and detergents.[9] | Harsh conditions cause irreversible denaturation; difficult to redissolve precipitate. |
| Table 2: Comparison of common protein precipitation methods. |
Protocols: Protein Precipitation using Trimethylamine N-Oxide (TMAO)
Disclaimer: The following protocols are intended as a guide for developing a protein precipitation procedure using TMAO. As this is not a standard method for bulk purification, optimization will be required for each specific protein and source material.
Protocol 1: Method Development for TMAO Precipitation (Small Scale)
This protocol outlines a method to determine the optimal concentration of TMAO required to precipitate a target protein from a clarified lysate.
Materials:
-
Clarified cell lysate containing the protein of interest
-
TMAO Dihydrate (MW: 111.14 g/mol )
-
Stock Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 - should be optimized for target protein stability)
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated microcentrifuge
-
Bradford or BCA protein assay reagents
-
SDS-PAGE analysis equipment
Procedure:
-
Prepare a TMAO Stock Solution:
-
Prepare a concentrated stock solution of TMAO (e.g., 5 M) in your chosen stock buffer.
-
Note: TMAO is highly hygroscopic. Weigh it quickly and dissolve immediately.
-
-
Set up Precipitation Trials:
-
Aliquot a fixed volume of your clarified lysate (e.g., 200 µL) into a series of microcentrifuge tubes.
-
Add increasing volumes of the 5 M TMAO stock solution to achieve a range of final concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M, 2.5 M, 3.0 M).
-
Add corresponding volumes of stock buffer to tubes to ensure the final volume is the same in all trials. Include a "0 M TMAO" control.
-
-
Incubation:
-
Gently mix the samples by inverting the tubes. Avoid vigorous vortexing which can cause protein denaturation.
-
Incubate the samples on ice or at 4°C for a set period. A good starting point is 1-2 hours. This time may need to be optimized.
-
-
Centrifugation:
-
Pellet the precipitated protein by centrifuging the tubes at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C.
-
-
Analysis:
-
Carefully decant the supernatant from each tube into a new, labeled tube.
-
Wash the pellet by adding 500 µL of cold stock buffer containing the same concentration of TMAO as used for precipitation. Resuspend the pellet gently and centrifuge again. This step helps remove contaminants trapped in the precipitate.
-
Decant the wash solution and discard.
-
Resuspend the final pellet in a small, fixed volume of cold stock buffer (without TMAO). Gentle pipetting or brief sonication may be required.
-
Analyze the amount of protein in the supernatant and the resuspended pellet fractions for each TMAO concentration using a protein assay (e.g., Bradford).
-
Analyze all fractions (initial lysate, supernatant, and pellet) by SDS-PAGE to visualize the precipitation of the target protein versus contaminants.
-
-
Optimization:
-
Based on the results, narrow down the optimal TMAO concentration that maximizes the precipitation of the target protein while leaving the most contaminants in the supernatant. Further optimization of incubation time and temperature may be necessary.
-
Protocol 2: Scaled-Up Protein Precipitation
Once the optimal TMAO concentration is determined, this protocol can be used for larger volumes.
Materials:
-
Clarified lysate (large volume)
-
Solid TMAO Dihydrate or a concentrated stock solution
-
Appropriate buffer
-
Stir plate and stir bar
-
High-speed centrifuge with appropriate rotors
Procedure:
-
Preparation:
-
Place the clarified lysate in a beaker on a stir plate at 4°C (in a cold room).
-
Begin gentle stirring, avoiding any foaming which could denature proteins.
-
-
Addition of TMAO:
-
Slowly add solid TMAO Dihydrate in small portions, or add the concentrated stock solution dropwise, until the pre-determined optimal final concentration is reached.
-
Note: The addition of solid TMAO can cause local high concentrations. Adding a stock solution is often gentler on the protein.
-
-
Incubation:
-
Continue to stir gently at 4°C for the optimized incubation time (e.g., 1-2 hours).
-
-
Pelleting:
-
Transfer the solution to centrifuge bottles.
-
Centrifuge at a speed and time sufficient to pellet the precipitate (e.g., 10,000 x g for 30 minutes at 4°C).
-
-
Downstream Processing:
-
Carefully decant the supernatant.
-
The protein pellet can now be redissolved in a suitable buffer for subsequent purification steps, such as chromatography (e.g., size exclusion or ion exchange to remove residual TMAO).
-
Troubleshooting
-
Protein does not precipitate: The concentration of TMAO may be too low. Try a higher concentration range. Also, ensure the initial protein concentration is not too low, as precipitation is concentration-dependent.
-
Pellet is difficult to redissolve: The protein may have denatured, although this is less likely with TMAO than with other agents. Try redissolving in a buffer containing a low concentration of a mild denaturant (e.g., 0.1% CHAPS) or a stabilizing osmolyte. Ensure that resuspension is performed at a low temperature.
-
Low Purity: The selectivity of TMAO precipitation may be low for your specific lysate. Consider using TMAO precipitation as an initial concentration step, followed by more selective chromatography techniques. The wash step is critical for improving purity.
Conclusion
Trimethylamine N-oxide (TMAO) is a promising, albeit unconventional, precipitating agent for protein purification. Its protein-stabilizing properties present a significant advantage over denaturing agents, potentially leading to higher recovery of active protein. While its primary application has been in protein crystallography, the principles of its action suggest it can be adapted for bulk protein precipitation. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the utility of TMAO in their specific protein purification workflows. Careful optimization is key to achieving successful results.
References
- 1. TMAO-Protein Preferential Interaction Profile Determines TMAO’s Conditional In Vivo Compatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of trimethylamine N-oxide as a primary precipitating agent and related methylamine osmolytes as cryoprotective agents for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. its.caltech.edu [its.caltech.edu]
Application Notes and Protocols: The Effect of Trimethylamine on Fatty Acid Absorption in Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine (TMA), a gut microbiota-derived metabolite, has been identified as a precursor to trimethylamine N-oxide (TMAO), a compound linked to the development of atherosclerosis. Emerging research indicates that TMA itself may play a role in intestinal lipid metabolism. This document provides detailed application notes and protocols to investigate the effect of TMA on fatty acid absorption using the Caco-2 cell line, a well-established in vitro model for the human intestinal epithelium. The provided methodologies and data summaries are based on findings that demonstrate TMA's capacity to increase the absorption of fatty acids in these cells.
Key Findings Summary
Studies have shown that treatment of Caco-2 cells with trimethylamine leads to a significant increase in the transport and intracellular accumulation of fatty acids.[1][2][3][4] This effect appears to be time-dependent, with a 20-50% increase observed in both apical-to-basolateral transport and intracellular levels of fatty acids upon exposure to TMA.[1][2][4] Interestingly, this TMA-induced increase in fatty acid transport does not seem to be mediated by an upregulation of the gene expression of major fatty acid transporters like Fatty Acid Transport Protein 4 (FATP4) and Fatty Acid Translocase (FAT)/CD36.[1][2][4] This suggests that TMA might influence the activity of these transporters or affect the passive diffusion of fatty acids across the cell membrane.[1][2][4]
Data Presentation
The following tables summarize the quantitative data on the effect of TMA on fatty acid absorption in Caco-2 cells.
Table 1: Effect of Trimethylamine (250 µM for 24h) on Apical-to-Basolateral Transport of BODIPY-C12 Fatty Acid in Caco-2 Cells
| Time Point | Increase in Fatty Acid Transport (% of Control) |
| 0.5 h | ~20% |
| 1 h | ~25% |
| 2 h | ~35% |
| 4 h | ~45% |
| 6 h | ~50% |
Data are presented as a percentage increase compared to control cells not treated with TMA.[1][3]
Table 2: Effect of Trimethylamine (250 µM for 24h) on Intracellular Accumulation of BODIPY-C12 Fatty Acid in Caco-2 Cells
| Time Point | Increase in Intracellular Fatty Acid Levels (% of Control) |
| 0.5 h | ~22% |
| 1 h | ~28% |
| 2 h | ~38% |
| 4 h | ~48% |
| 6 h | ~52% |
Data are presented as a percentage increase compared to control cells not treated with TMA.[1][3]
Table 3: Effect of Trimethylamine (250 µM for 24h) on Gene Expression of Fatty Acid Transporters in Caco-2 Cells
| Gene | Relative Gene Expression Change (vs. Control) |
| FATP4 | No significant change |
| FAT/CD36 | No significant change |
Gene expression was evaluated by quantitative reverse transcription PCR (qRT-PCR).[1][2]
Experimental Protocols
Caco-2 Cell Culture and Differentiation
A fundamental requirement for these studies is the proper culture and differentiation of Caco-2 cells to form a polarized monolayer that mimics the intestinal barrier.
-
Cell Line: Caco-2 cells (ATCC HTB-37).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation:
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Culture for 21 days post-confluency to allow for spontaneous differentiation into a polarized monolayer.
-
Change the culture medium every 2-3 days.
-
Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER). Differentiated monolayers typically exhibit TEER values > 250 Ω·cm².
-
Trimethylamine Treatment
-
Prepare a stock solution of trimethylamine hydrochloride in sterile phosphate-buffered saline (PBS).
-
On the day of the experiment, dilute the TMA stock solution in serum-free culture medium to the desired final concentration (e.g., 250 µM).[1][2][3][4]
-
Replace the medium in the apical and basolateral compartments of the Transwell® inserts with the TMA-containing medium or control medium (serum-free medium without TMA).
-
Incubate the cells for the desired period (e.g., 24 hours).[1][2][3][4]
Fatty Acid Uptake and Transport Assay
This assay measures both the transport of fatty acids across the Caco-2 monolayer and their intracellular accumulation. A fluorescently labeled fatty acid analog, such as BODIPY-C12, is commonly used.[1][2][5]
-
Materials:
-
BODIPY-C12 fatty acid analog.
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
-
Procedure:
-
Following TMA treatment, wash the Caco-2 monolayers twice with warm HBSS.
-
Prepare the fatty acid uptake solution by complexing BODIPY-C12 to fatty acid-free BSA in HBSS.
-
Add the BODIPY-C12/BSA complex to the apical chamber of the Transwell® inserts.
-
At various time points (e.g., 0.5, 1, 2, 4, 6 hours), collect samples from the basolateral chamber to measure apical-to-basolateral transport.
-
At the end of the experiment, wash the cells extensively with cold HBSS containing 0.5% BSA to remove surface-bound fatty acids, followed by a final wash with cold HBSS.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer).
-
Measure the fluorescence of the basolateral samples and the cell lysates using a fluorescence plate reader (excitation/emission ~485/515 nm for BODIPY).
-
Normalize the fluorescence readings to the total protein content of the cell lysates.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to determine the effect of TMA on the mRNA levels of key fatty acid transporter genes.
-
Procedure:
-
After TMA treatment, lyse the Caco-2 cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the target genes (FATP4, FAT/CD36) and a housekeeping gene (e.g., GAPDH, HPRT) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Experimental workflow for studying the effect of TMA on Caco-2 cells.
Caption: Proposed mechanism of TMA's effect on fatty acid absorption in Caco-2 cells.
Conclusion
The provided protocols and data offer a framework for investigating the impact of trimethylamine on intestinal fatty acid absorption using the Caco-2 cell model. The findings suggest that TMA can enhance fatty acid uptake, a mechanism that may contribute to the understanding of the link between gut microbiota metabolism and lipid-related diseases. Further research is warranted to elucidate the precise molecular mechanisms by which TMA modulates fatty acid transporter activity and/or passive transport across the intestinal epithelium.
References
- 1. researchgate.net [researchgate.net]
- 2. Trimethylamine increases intestinal fatty acid absorption: in vitro studies in a Caco-2 cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. novaresearch.unl.pt [novaresearch.unl.pt]
- 5. Trimethylamine increases intestinal fatty acid absorption: in vitro studies in a Caco-2 cell culture system | Journal of Nutritional Science | Cambridge Core [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trimethylamine and TMAO Buffers for Biochemical Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylamine-based buffer systems. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a trimethylamine buffer and a trimethylamine N-oxide (TMAO) buffer?
A1: It is crucial to distinguish between trimethylamine and trimethylamine N-oxide (TMAO) as they are distinct chemical compounds with different properties and applications in experimental biology.
-
Trimethylamine ((CH₃)₃N) is a weak base with a pKa of approximately 9.8. A buffer made with trimethylamine would be effective in the alkaline pH range of approximately 8.8 to 10.8. A "trimethylamine phosphate buffer" is not a standard buffer system but could be prepared by titrating a solution of trimethylamine with phosphoric acid to the desired pH.
-
Trimethylamine N-oxide ((CH₃)₃NO or TMAO) is an osmolyte and protein stabilizer. It has a pKa of about 4.66.[1][2] While it can act as a buffer in the acidic pH range of approximately 3.7 to 5.7, it is more commonly used as an additive in other buffer systems (like Tris or phosphate buffers) to enhance protein stability and aid in refolding.
Q2: What is the effective buffering range for trimethylamine and TMAO?
A2: The effective buffering range for a compound is generally considered to be its pKa ± 1 pH unit.
-
Trimethylamine: With a pKa of ~9.8, its buffering range is approximately pH 8.8 - 10.8.
-
TMAO: With a pKa of ~4.66, its buffering range is approximately pH 3.7 - 5.7.[1][2]
Q3: How does temperature affect the pH of these buffers?
A3: The pKa, and therefore the pH of a buffer, can be sensitive to temperature changes. For amines like trimethylamine, the pKa generally decreases as the temperature increases. This means that a buffer prepared at room temperature will have a higher pH when used at a lower temperature (e.g., 4°C). It is always recommended to pH your buffer at the temperature at which you will be performing your experiment.
Data Presentation
The following tables summarize the key quantitative data for trimethylamine and TMAO.
Table 1: Physicochemical Properties of Trimethylamine and TMAO
| Property | Trimethylamine | Trimethylamine N-oxide (TMAO) |
| Formula | (CH₃)₃N | (CH₃)₃NO |
| Molar Mass | 59.11 g/mol | 75.11 g/mol |
| pKa (at 25°C) | ~9.8[3] | ~4.66[1][2] |
| Effective Buffering Range | pH 8.8 - 10.8 | pH 3.7 - 5.7 |
| Appearance | Colorless gas or liquid | White crystalline solid |
| Solubility in Water | Very soluble | Very soluble |
Table 2: Temperature Dependence of pKa for Trimethylamine
| Temperature (°C) | pKa of Trimethylamine |
| 0 | 10.46 |
| 10 | 10.15 |
| 20 | 9.85 |
| 25 | 9.80 |
| 30 | 9.55 |
| 40 | 9.27 |
| 50 | 9.00 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of TMAO
This protocol describes the preparation of a 1 M stock solution of TMAO, which can then be diluted into the desired experimental buffer.
Materials:
-
Trimethylamine N-oxide (TMAO), dihydrate (M.W. = 111.14 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile container
Procedure:
-
Weigh out 11.11 g of TMAO dihydrate.
-
Dissolve the TMAO in 80 mL of high-purity water in a beaker with a stir bar.
-
Gently stir until the TMAO is completely dissolved.
-
Transfer the solution to a 100 mL volumetric flask.
-
Bring the final volume to 100 mL with high-purity water.
-
Filter the solution through a 0.22 µm filter into a sterile container.
-
Store the stock solution at 4°C. For long-term storage, it can be stored at -20°C.
Protocol 2: Protein Refolding by Dialysis with TMAO
This protocol provides a general workflow for refolding a denatured protein using a buffer containing TMAO.
Materials:
-
Denatured protein in a high concentration of denaturant (e.g., 6 M Guanidinium HCl or 8 M Urea).
-
Refolding Buffer: A suitable buffer for your protein of interest (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) supplemented with 0.5 - 2 M TMAO. The optimal concentration of TMAO should be determined empirically.
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO).
Procedure:
-
Prepare the refolding buffer with the desired concentration of TMAO. It is advisable to degas the buffer to minimize oxidation.
-
Load the denatured protein solution into the prepared dialysis tubing.
-
Perform a stepwise dialysis against the refolding buffer at 4°C. Start with a refolding buffer containing a low concentration of the denaturant (e.g., 3 M Guanidinium HCl) and gradually decrease the denaturant concentration with each buffer change.
-
The final dialysis steps should be against the refolding buffer containing TMAO but no denaturant.
-
After dialysis, recover the refolded protein and centrifuge to remove any aggregated protein.
-
Assess the folding and activity of the protein using appropriate analytical techniques (e.g., circular dichroism, fluorescence spectroscopy, enzyme activity assay).
Troubleshooting Guides
Issue 1: Unexpected Protein Aggregation in the Presence of TMAO
| Potential Cause | Troubleshooting Step |
| Suboptimal TMAO Concentration | The stabilizing effect of TMAO is concentration-dependent. Titrate the TMAO concentration in your refolding or storage buffer to find the optimal range for your protein. In some cases, very high concentrations of TMAO can promote aggregation of certain proteins. |
| Incorrect pH | TMAO's effect on protein stability is pH-dependent. It is generally a stabilizer at pH values above its pKa (~4.66) but can be destabilizing at lower pH.[1][2] Ensure your buffer pH is appropriate for both your protein and the stabilizing action of TMAO. |
| Presence of Other Destabilizing Factors | TMAO may not be sufficient to counteract strong destabilizing conditions. Consider adding other stabilizing agents like L-arginine or glycerol. |
| Protein-Specific Properties | Some proteins are inherently more prone to aggregation. Optimize other parameters such as protein concentration (lower concentrations are often better for refolding), temperature, and the rate of denaturant removal. |
Issue 2: Interference of TMAO with Biochemical Assays
| Potential Cause | Troubleshooting Step |
| Fluorescence Quenching | TMAO can quench the intrinsic fluorescence of tryptophan residues in proteins.[5][6][7] This can interfere with assays that rely on measuring changes in protein fluorescence. |
| * Correction: Perform control experiments to quantify the quenching effect of TMAO on your protein's fluorescence and correct your experimental data accordingly. | |
| * Alternative Assay: If the interference is significant, consider using an alternative method to monitor protein folding or stability that does not rely on intrinsic fluorescence, such as circular dichroism or a functional assay. | |
| Alteration of Enzyme Kinetics | TMAO can affect the activity of some enzymes. This can be due to direct interaction with the enzyme or by altering the viscosity of the solution. |
| * Characterize the Effect: Determine the effect of TMAO on the Vmax and Km of your enzyme. This will help you understand if the effect is on catalysis or substrate binding. | |
| * Assay Optimization: If necessary, adjust the assay conditions (e.g., substrate concentration) to account for the effect of TMAO. | |
| Interference with Protein Quantification Assays | The presence of TMAO may interfere with some colorimetric protein quantification assays. |
| * Bradford Assay: TMAO is generally compatible with the Bradford assay. | |
| * BCA and Lowry Assays: The compatibility of TMAO with BCA and Lowry assays should be tested, as it may interfere with the copper-based detection chemistry. Always run a buffer blank containing TMAO. |
Visualizations
References
- 1. Counteracting osmolyte trimethylamine N-oxide destabilizes proteins at pH below its pKa. Measurements of thermodynamic parameters of proteins in the presence and absence of trimethylamine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trimethylamine N-Oxide in Relation to Cardiometabolic Health—Cause or Effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature-Dependent Trimethylamine N-Oxide Induced the Formation of Substance P Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.univpm.it [iris.univpm.it]
Technical Support Center: Trimethylamine N-oxide (TMAO) in PCR
Welcome to the technical support center for using Trimethylamine N-oxide (TMAO) in your Polymerase Chain Reaction (PCR) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using TMAO as a PCR additive, particularly for the amplification of GC-rich templates.
Frequently Asked Questions (FAQs)
Q1: What is TMAO and why is it used in PCR?
Trimethylamine N-oxide (TMAO) is an organic compound that can be used as a PCR additive to enhance the amplification of difficult templates, especially those with high GC content. GC-rich DNA sequences have a tendency to form stable secondary structures, such as hairpins and G-quadruplexes, which can impede the progression of the DNA polymerase and lead to failed or inefficient amplification. TMAO is thought to function by reducing the stability of these secondary structures, thereby making the template more accessible to the polymerase.
Q2: When should I consider using TMAO in my PCR?
You should consider using TMAO when you are experiencing issues with amplifying DNA templates that are known or suspected to be GC-rich (typically >60% GC content). Signs that you may benefit from using TMAO include:
-
No amplification product: The target sequence fails to amplify under standard PCR conditions.
-
Low yield of the desired product: You observe a faint band of the correct size on an agarose gel.
-
Presence of non-specific products: Multiple bands or a smear appear on the gel, which can be a result of primer mis-annealing due to complex template structures.
-
Inconsistent amplification: The PCR reaction works sporadically or is not reproducible.
Q3: Is Trimethylamine Phosphate the same as TMAO for PCR applications?
No, this is a common point of confusion. The correct additive for enhancing PCR of GC-rich templates is Trimethylamine N-oxide (TMAO) . Trimethylamine phosphate is not a standard reagent used for this purpose.
Troubleshooting Guides
Issue 1: No Amplification or Low Yield of PCR Product
If you are not seeing your expected PCR product or the yield is very low after adding TMAO, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Suboptimal TMAO Concentration | The concentration of TMAO is critical. Too little may be ineffective, while too much can inhibit the DNA polymerase. Perform a concentration gradient experiment to determine the optimal concentration for your specific template and polymerase. |
| Incorrect Annealing Temperature | TMAO can affect the melting temperature (Tm) of the primers. It is often necessary to re-optimize the annealing temperature after adding TMAO. A gradient PCR is the most effective way to determine the new optimal annealing temperature. |
| Inhibition of DNA Polymerase | At high concentrations, TMAO can inhibit the activity of DNA polymerase. If you suspect inhibition, try reducing the TMAO concentration or increasing the amount of DNA polymerase in the reaction. |
| Suboptimal MgCl₂ Concentration | The optimal magnesium chloride concentration can change with the addition of PCR enhancers. Titrate the MgCl₂ concentration in your reaction to find the new optimum. |
Issue 2: Presence of Non-Specific Bands or a Smear
The appearance of unexpected bands or a smear on your gel indicates a loss of specificity in the PCR reaction.
| Potential Cause | Troubleshooting Steps |
| TMAO Concentration is Too High | Excessive TMAO can sometimes lead to non-specific amplification. Reduce the concentration of TMAO in your reaction. |
| Annealing Temperature is Too Low | A low annealing temperature can lead to non-specific primer binding. Increase the annealing temperature in increments of 1-2°C. A gradient PCR is recommended. |
| High Primer Concentration | Excessive primer concentration can lead to the formation of primer-dimers and other non-specific products. Ensure your primers are at the recommended concentration. |
Data Presentation
Table 1: Recommended Concentration Ranges for Common PCR Additives
This table provides a starting point for optimizing the concentration of TMAO and other common PCR additives used for amplifying GC-rich templates. The optimal concentration will be template and polymerase-dependent and should be determined empirically.
| Additive | Typical Starting Concentration | Recommended Range for Optimization |
| TMAO | 0.5 M | 0.2 M - 1.2 M |
| DMSO | 5% (v/v) | 2% - 10% (v/v) |
| Betaine | 1.0 M | 0.5 M - 2.0 M |
| Formamide | 2.5% (v/v) | 1% - 5% (v/v) |
Experimental Protocols
Protocol 1: Optimizing TMAO Concentration using Gradient PCR
This protocol outlines a method for determining the optimal concentration of TMAO for your specific PCR target.
1. Reagent Preparation:
- Prepare a 5 M stock solution of TMAO in nuclease-free water.
- Prepare a master mix of your PCR components (buffer, dNTPs, primers, DNA polymerase, and template DNA) sufficient for the number of reactions in your gradient.
2. Reaction Setup:
- Set up a series of PCR tubes.
- Aliquot the PCR master mix into each tube.
- Add varying amounts of the 5 M TMAO stock solution to each tube to achieve a final concentration gradient (e.g., 0 M, 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M, 1.2 M).
- Adjust the final volume of each reaction with nuclease-free water.
3. Thermal Cycling:
- Perform PCR using a thermal cycler with a temperature gradient feature for the annealing step. A typical starting point is a gradient from 5°C below to 5°C above the calculated primer annealing temperature.
4. Analysis:
- Analyze the PCR products by agarose gel electrophoresis.
- Identify the combination of TMAO concentration and annealing temperature that gives the highest yield of the specific product with the least amount of non-specific amplification.
Visualizations
Caption: A workflow for troubleshooting PCR experiments when using TMAO.
Caption: Logical relationship of TMAO concentration and its effects on PCR.
Technical Support Center: Stability of Trimethylamine N-oxide (TMAO) in Aqueous Solutions
A Note on Terminology: Initial searches for "trimethylamine phosphate" did not yield information on a commonly used compound with this specific name in research or drug development. It is highly probable that this query refers to Trimethylamine N-oxide (TMAO) , a well-characterized osmolyte, particularly when considering its use in aqueous solutions for stability studies. The "phosphate" in the original query may refer to the use of phosphate-buffered saline (PBS) as a solvent. This guide will, therefore, focus on the stability of TMAO in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Trimethylamine N-oxide (TMAO) and why is its stability in experiments crucial?
Trimethylamine N-oxide (TMAO) is a small organic compound that functions as an osmolyte and protein stabilizer in many marine animals[1][2]. In human health, TMAO is studied as a gut microbiota-dependent metabolite linked to cardiovascular diseases[3][4][5]. Its stability in aqueous solutions is critical for researchers to ensure the integrity of their experiments, as degradation would lead to inaccurate quantification and misinterpretation of its physiological or pathological roles.
Q2: How stable is TMAO in aqueous solutions over time?
TMAO is generally a very stable molecule. In biological samples like plasma, TMAO has been shown to be stable for up to 5 years when stored at -80°C[6][7]. It is also resilient to multiple freeze-thaw cycles[6][7]. However, for freshly prepared aqueous solutions for daily experimental use, it is recommended not to store them for more than one day to minimize the risk of microbial contamination or other unforeseen degradation[8].
Q3: What are the optimal storage conditions for stock and working solutions of TMAO?
For long-term storage, solid crystalline TMAO should be stored at -20°C, where it can be stable for at least four years[8]. For biological samples containing TMAO, such as plasma, storage at -80°C is recommended for long-term stability[7]. While TMAO is stable at refrigerated temperatures (2-8°C) and even room temperature for up to 14 days in collected samples, colder temperatures are always preferable for long-term storage to prevent any potential degradation[9].
Q4: What factors can influence the stability of TMAO in an experimental setting?
While TMAO itself is chemically stable, its concentration in a biological context can be affected by microbial activity. Certain bacteria in the gut can metabolize TMAO[4][10]. Therefore, in non-sterile aqueous solutions, microbial growth could potentially lead to TMAO degradation. For in-vitro experiments, using sterile aqueous buffers and proper aseptic techniques is advisable.
Q5: How can I measure the concentration of TMAO to assess its stability?
Several analytical methods are available for the accurate quantification of TMAO. The most common and sensitive methods include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for TMAO quantification in complex biological matrices[7][11].
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV-Vis or fluorescence detection is also a widely used technique[12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the analysis of TMAO in plasma or urine samples[6].
Q6: What are the primary degradation products of TMAO?
In biological systems, TMAO can be reduced back to trimethylamine (TMA) by gut microbiota[4]. TMA is a volatile gas that is characteristic of the odor of degrading seafood[1][2]. In an experimental context, the presence of TMA could indicate TMAO degradation.
Troubleshooting Guides
Issue: My TMAO concentration is unexpectedly low in my stored samples.
-
Check Storage Conditions: Confirm that samples were consistently stored at the recommended temperature (-80°C for long-term storage). Inconsistent storage temperatures can affect stability.
-
Evaluate for Contamination: If solutions were not prepared under sterile conditions, microbial contamination could lead to TMAO degradation. Consider preparing fresh solutions using sterile buffers.
-
Review Analytical Protocol: Ensure that the analytical method is properly validated. Issues with sample preparation, such as inefficient protein precipitation or analyte loss, can lead to artificially low readings. Verify the stability of your analytical standards.
Issue: I am observing high variability in my TMAO measurements between replicates.
-
Assess Sample Homogeneity: Ensure that your samples are thoroughly mixed before taking an aliquot for analysis, especially after thawing.
-
Standardize Sample Preparation: Inconsistent sample preparation, such as variations in extraction times or volumes, can introduce variability. A detailed and consistent protocol is key.
-
Calibrate Instrumentation: Ensure that the analytical instrument (e.g., LC-MS/MS) is properly calibrated and that the internal standard is used correctly to account for variations in sample processing and instrument response.
Quantitative Data on TMAO Stability
The following tables summarize the stability of TMAO under various conditions as reported in the literature.
Table 1: Long-Term Stability of TMAO in Human Plasma
| Storage Temperature | Duration | Stability | Citation |
| -80°C | 5 years | Stable | [7] |
| Various temps. | 15 days | Stable | [6] |
Table 2: Freeze-Thaw Stability of TMAO
| Sample Matrix | Number of Cycles | Stability | Citation |
| Plasma | At least 3 | Stable | [6] |
| Plasma | 5 cycles | Stable | [7] |
Experimental Protocols
Protocol 1: General Workflow for TMAO Stability Assessment
This protocol outlines a general procedure for testing the stability of TMAO in a specific aqueous buffer.
-
Preparation of TMAO Stock Solution: Prepare a concentrated stock solution of TMAO in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Preparation of Working Solutions: Dilute the stock solution to the final experimental concentration.
-
Time Zero (T0) Measurement: Immediately analyze an aliquot of the working solution to determine the initial concentration of TMAO.
-
Incubation: Store the working solution under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Measurements: At specified time intervals (e.g., 24h, 48h, 72h), take aliquots of the solution and analyze for TMAO concentration.
-
Data Analysis: Compare the TMAO concentrations at different time points to the T0 measurement to determine the percentage of degradation over time.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of TMAO
This is a common method for preparing biological samples for TMAO quantification[11].
-
Sample Aliquoting: Take 50 µL of the sample (e.g., plasma, experimental solution).
-
Addition of Internal Standard: Add 10 µL of a deuterated TMAO internal standard (TMAO-d9) at a known concentration (e.g., 500 ng/mL).
-
Protein Precipitation: Add 200 µL of acetonitrile (ACN) to the mixture to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 10 minutes at room temperature, followed by centrifugation at 14,000 rpm for 5 minutes at 4°C.
-
Supernatant Transfer and Dilution: Transfer 100 µL of the supernatant to a new tube and mix with 100 µL of 30% ACN solution.
-
Injection: Transfer 100 µL of the final mixture to an HPLC vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system for analysis.
Visualizations
Caption: Metabolic pathway of TMAO formation from dietary precursors.
Caption: Experimental workflow for assessing TMAO stability.
References
- 1. Showing Compound Trimethylamine oxide (FDB010413) - FooDB [foodb.ca]
- 2. Trimethylamine N-oxide - Wikipedia [en.wikipedia.org]
- 3. Trimethylamine N-Oxide: The Good, the Bad and the Unknown [mdpi.com]
- 4. Trimethylamine N-Oxide: The Good, the Bad and the Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimethylamine N-Oxide, a Gut Microbiota-Dependent Metabolite, is Associated with Frailty in Older Adults with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. refp.cohlife.org [refp.cohlife.org]
- 10. Trimethylamine N-oxide (TMAO) in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Guide to TMAO Analysis: Methods, Standards, and Quality Control - Creative Proteomics [metabolomics.creative-proteomics.com]
adjusting trimethylamine phosphate concentration to reduce non-specific amplification
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering non-specific amplification in their PCR experiments. The following question-and-answer format addresses common issues and provides clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I am trying to reduce non-specific amplification and have heard about using trimethylamine phosphate. Can you provide guidance on its concentration?
While you mentioned trimethylamine phosphate, it is likely you are referring to Trimethylamine N-oxide (TMAO) , a compound that has been studied in various biological contexts. However, for reducing non-specific PCR amplification, other additives and optimization steps are more commonly and extensively documented. This guide will focus on these well-established methods to improve the specificity of your PCR reactions.
Q2: What is non-specific amplification and why does it occur?
Non-specific amplification is the amplification of DNA sequences other than the intended target sequence during PCR.[1] This can manifest as extra bands on an agarose gel, smears, or primer-dimers.[1][2] It occurs when primers bind to unintended regions of the template DNA or to each other (primer-dimers).[1][3] Several factors can contribute to this issue, including suboptimal annealing temperature, incorrect primer or magnesium concentrations, and issues with the template DNA itself.[3][4]
Q3: What are the first steps I should take to troubleshoot non-specific amplification?
The most effective initial step is to optimize the annealing temperature.[5][6] This is because the temperature at which primers bind to the template is critical for specificity.[4] A temperature that is too low can allow primers to bind to partially complementary sites, leading to off-target amplification.[3][4]
Another key parameter to check is the concentration of your primers and magnesium chloride (MgCl₂).[1][4] Excess primers can lead to the formation of primer-dimers, which are small, non-specific products.[1] Similarly, a high concentration of MgCl₂ can increase the activity of the DNA polymerase but decrease its specificity, resulting in unwanted bands.[1][3]
Troubleshooting Guide
Q4: How can I optimize my annealing temperature effectively?
A gradient PCR is the most efficient method for optimizing the annealing temperature.[6][7] This technique allows you to test a range of temperatures in a single PCR run to identify the optimal temperature that yields your specific product without non-specific bands.[6] The ideal annealing temperature is typically 3–5°C below the melting temperature (Tm) of your primers.[5]
Q5: What other PCR additives can I use to reduce non-specific bands?
Several additives can be used to enhance the specificity of PCR. The most common include:
-
Dimethyl Sulfoxide (DMSO): DMSO is particularly useful for templates with high GC content, as it helps to disrupt secondary structures that can interfere with primer binding and polymerase extension.[8][9][10] It is typically used at a final concentration of 2-10%.[8][10]
-
Betaine: Betaine helps to reduce the formation of secondary structures in the DNA template, which can improve the specificity of amplification.[8][10]
-
Tetramethylammonium chloride (TMAC): TMAC can increase the specificity of primer hybridization and is often used in PCR with degenerate primers.[8][9][11]
It is important to empirically test the optimal concentration of these additives for each specific PCR assay.[11]
Q6: Could my template DNA be the cause of the problem?
Yes, both the quality and quantity of your template DNA can affect the specificity of your PCR. High concentrations of template DNA can sometimes lead to non-specific amplification.[1] Conversely, very low template amounts might favor the formation of primer-dimers.[1] It is also crucial to use high-quality, purified DNA, as contaminants can inhibit the PCR reaction or lead to spurious products.[5]
Quantitative Data Summary
The following table provides recommended concentration ranges for key PCR components and additives to help troubleshoot non-specific amplification.
| Component/Additive | Recommended Concentration Range | Notes |
| Primers | 0.1 - 0.5 µM | Higher concentrations can increase the likelihood of primer-dimer formation.[1][12] |
| MgCl₂ | 1.5 - 2.0 mM | Higher concentrations can lead to an increase in non-specific products.[12] |
| DMSO | 2 - 10% | Useful for GC-rich templates, but can inhibit Taq polymerase at higher concentrations.[8][10] |
| Betaine | 1 - 3 M | Helps to reduce secondary structure formation.[10] |
| TMAC | 15 - 100 mM | Increases the specificity of primer hybridization.[9][11] |
Experimental Protocols
Protocol: Optimizing Annealing Temperature Using Gradient PCR
This protocol outlines the steps to determine the optimal annealing temperature to eliminate non-specific amplification.
-
Primer Tm Calculation: Calculate the melting temperature (Tm) of your forward and reverse primers using a reputable online tool or software.
-
Gradient Setup: Set up a PCR experiment on a thermal cycler with a gradient function. The gradient should span a range of temperatures, typically from 5°C below the lowest primer Tm to 5°C above it. For example, if your primer Tms are 60°C and 62°C, you could set a gradient from 55°C to 65°C.
-
Reaction Mix Preparation: Prepare a master mix containing all PCR components (buffer, dNTPs, MgCl₂, polymerase, primers, and template DNA) except for the variable being tested. Aliquot the master mix into separate PCR tubes or wells for each temperature point in the gradient.
-
Thermal Cycling: Run the PCR program with the specified temperature gradient for the annealing step.
-
Initial Denaturation: 95°C for 2-5 minutes.
-
30-35 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: Temperature gradient (e.g., 55°C - 65°C) for 30 seconds.
-
Extension: 72°C for a time appropriate for your amplicon length (e.g., 1 minute per kb).
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Gel Electrophoresis: Analyze the PCR products from each temperature point on an agarose gel.
-
Analysis: Identify the lane corresponding to the highest temperature that produces a sharp, specific band of the correct size with minimal or no non-specific products. This temperature is your optimal annealing temperature.
Visualizations
References
- 1. bento.bio [bento.bio]
- 2. m.youtube.com [m.youtube.com]
- 3. mybiosource.com [mybiosource.com]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. What are the common PCR additives? | AAT Bioquest [aatbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. GeneLink [genelink.com]
- 12. neb.com [neb.com]
how to prevent degradation of trimethylamine phosphate during storage
Welcome to the Technical Support Center for Trimethylamine N-oxide (TMAO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of TMAO to prevent its degradation. Please note that while the query mentioned "trimethylamine phosphate," the scientifically relevant and commonly studied analyte is Trimethylamine N-oxide (TMAO). This guide pertains to TMAO.
Frequently Asked Questions (FAQs)
Q1: What is Trimethylamine N-oxide (TMAO) and why is its stability important?
Trimethylamine N-oxide (TMAO) is a small organic compound that is increasingly recognized as a key gut microbiota-derived metabolite. It is formed in the liver from trimethylamine (TMA), which is produced by the microbial metabolism of dietary precursors like choline and L-carnitine found in red meat and eggs.[1] Elevated plasma levels of TMAO have been associated with an increased risk for cardiovascular diseases, making it a critical biomarker in clinical and pharmaceutical research.[2][3][4] Ensuring the stability of TMAO in samples is crucial for accurate quantification and reliable experimental outcomes.
Q2: What is the primary degradation pathway for TMAO during storage?
The main cause of TMAO degradation, particularly in biological samples, is enzymatic reduction to trimethylamine (TMA).[5][6] This can be mediated by bacterial enzymes if the sample is contaminated or by endogenous reductases present in the sample matrix.[5][6] This conversion is a key process in the spoilage of fish, where TMAO is reduced to the foul-smelling TMA.[6] Therefore, proper storage techniques are essential to inhibit this enzymatic activity.
Q3: What are the optimal storage conditions for TMAO in biological samples like plasma or serum?
For long-term storage, freezing at -80°C is the gold standard. Studies have shown that TMAO in plasma is stable for at least 5 years at -80°C with no significant degradation.[7] For shorter-term storage, refrigeration at 2-8°C is acceptable. The stability of TMAO under various conditions is summarized in the table below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased TMAO concentration in stored samples | Improper storage temperature: Storing samples at room temperature or even refrigeration for extended periods can lead to degradation. | For long-term storage, always store samples at -80°C. For short-term storage (up to 23 days for serum), 2-8°C is adequate.[8] |
| Bacterial contamination: Microbial growth in the sample can lead to enzymatic reduction of TMAO to TMA. | Ensure sterile collection and processing techniques. Store samples in appropriate sterile containers. | |
| Multiple freeze-thaw cycles: While TMAO is relatively stable to a few freeze-thaw cycles, repeated cycles should be avoided.[7] | Aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample. | |
| High variability in TMAO measurements between replicates | Inconsistent sample handling: Differences in thawing time or temperature can affect TMAO stability. | Standardize your sample handling protocol. Thaw all samples consistently, for example, on ice. |
| Analytical instrument variability: Issues with the analytical instrument, such as an LC-MS/MS system, can lead to inconsistent results. | Perform regular calibration and maintenance of your analytical instruments. Use an internal standard, such as a stable isotope-labeled TMAO (d9-TMAO), to correct for analytical variability. | |
| Unexpectedly high TMAO levels | Dietary influence: The patient/subject may have consumed foods rich in TMAO or its precursors (e.g., fish, seafood, red meat, eggs) shortly before sample collection.[8][9] | For human studies, it is recommended that subjects fast overnight and avoid consuming fish or seafood the day before sample collection.[8][9] |
Data on TMAO Stability
The stability of TMAO in human serum and plasma has been evaluated under various storage conditions. The following table summarizes these findings:
| Storage Temperature | Duration | Stability | Reference |
| Ambient (15-25°C) | 5 days | Stable | [8] |
| Refrigerated (2-8°C) | 14 days | Stable | [10] |
| Refrigerated (2-8°C) | 23 days | Stable | [8] |
| Frozen (-20°C) | 193 days | Stable | [8] |
| Deep Frozen (-70°C) | 193 days | Stable | [8] |
| Deep Frozen (-80°C) | 5 years | Stable | [7] |
Experimental Protocols
Protocol: Quantification of TMAO in Human Plasma by LC-MS/MS
This protocol provides a general workflow for the determination of TMAO concentrations in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
1. Materials and Reagents:
-
TMAO standard
-
Stable isotope-labeled internal standard (e.g., d9-TMAO)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
Ultrapure water
-
Human plasma samples (collected in EDTA or heparin tubes)
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, combine 50 µL of plasma with 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol containing the internal standard, d9-TMAO).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for retaining the polar TMAO molecule.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient from high organic to high aqueous mobile phase.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
TMAO transition: m/z 76 → 58
-
d9-TMAO transition: m/z 85 → 66
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximal signal intensity.
-
4. Data Analysis:
-
Generate a calibration curve using known concentrations of the TMAO standard.
-
Calculate the peak area ratio of the analyte (TMAO) to the internal standard (d9-TMAO).
-
Determine the concentration of TMAO in the samples by interpolating from the calibration curve.
Visualizations
Caption: Primary degradation pathway of TMAO to TMA.
Caption: Experimental workflow for TMAO quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Trimethylamine N-Oxide: The Good, the Bad and the Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethylamine N-oxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Trimethylamine-N-Oxide Pathway: A Potential Target for the Treatment of MAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trimethylamine N-oxide reductase - Wikipedia [en.wikipedia.org]
- 7. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMAO (Trimethylamine N-oxide) - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 9. refp.cohlife.org [refp.cohlife.org]
- 10. refp.cohlife.org [refp.cohlife.org]
Technical Support Center: Managing Trimethylamine N-oxide (TMAO) in Downstream Applications
Introduction:
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference from Trimethylamine N-oxide (TMAO) in their experimental workflows. While TMAO is a widely used osmolyte and protein stabilizer, its presence in samples can potentially impact the efficiency and outcome of sensitive downstream applications.
The information provided here is based on established principles of managing common inhibitors in molecular biology workflows. As the direct inhibitory effects of TMAO on many common enzymes are not extensively documented in scientific literature, these guidelines offer a practical approach to mitigating potential interference.
Frequently Asked Questions (FAQs)
Q1: What is Trimethylamine N-oxide (TMAO) and why is it in my samples?
A1: Trimethylamine N-oxide (TMAO) is a small organic compound that acts as an osmolyte and protein stabilizer.[1][2][3] It is found naturally in many marine organisms and can also be produced by the gut microbiota from dietary precursors like choline and carnitine.[1][2][3] Your samples may contain TMAO if they are derived from tissues of marine animals, or from organisms where gut microbial metabolism is a factor. It is also sometimes used in buffers to enhance protein stability and folding.
Q2: How can TMAO potentially interfere with my downstream applications?
A2: As an osmolyte, TMAO can influence the hydration shell of macromolecules like DNA and proteins. This can potentially alter their stability and interactions.[4] While specific inhibitory data is limited, compounds of this nature can sometimes affect the performance of enzymes used in molecular biology, such as DNA polymerases, reverse transcriptases, and ligases, by altering reaction conditions or directly interacting with the enzymes.
Q3: At what concentration is TMAO likely to be problematic?
A3: There is currently a lack of specific quantitative data in the scientific literature detailing the inhibitory concentrations of TMAO for common molecular biology enzymes. The potential for interference is likely dependent on the specific enzyme, the buffer composition, and the requirements of the downstream application. As a general precaution, minimizing the concentration of any non-essential small molecule in your final sample is recommended.
Q4: How can I remove TMAO from my nucleic acid samples?
A4: Standard nucleic acid purification methods are generally effective at removing small molecules like TMAO. Spin-column-based kits and bead-based purification methods are recommended for efficient removal of contaminants.[5] For detailed steps, please refer to the Troubleshooting Guides section.
Troubleshooting Guides
Issue 1: Poor PCR or qPCR Performance (Low Yield, No Amplification, or Altered Cq Values)
Potential Cause: High concentrations of TMAO in the DNA template may be interfering with the DNA polymerase or altering the annealing dynamics of the primers.
Troubleshooting Steps:
-
Dilute the Template: The simplest first step is to dilute the template DNA. This will reduce the concentration of TMAO while potentially still providing enough template for amplification.
-
Purify the DNA Template: If dilution is not successful, purify your DNA sample using a standard spin-column-based or bead-based nucleic acid purification kit. This is a highly effective way to remove small molecules.
-
Optimize PCR Conditions:
-
Increase Enzyme Concentration: Empirically test increasing the concentration of DNA polymerase to overcome potential inhibition.
-
Adjust Annealing Temperature: TMAO could potentially affect the melting temperature (Tm) of the DNA. Perform a temperature gradient PCR to determine the optimal annealing temperature.
-
Use a Robust Polymerase: Consider using a DNA polymerase specifically designed to be more tolerant to common PCR inhibitors.
-
-
Incorporate PCR Additives: In some cases, PCR enhancers like betaine or DMSO can help overcome inhibition by resolving secondary structures. However, their use should be carefully optimized as they can also inhibit the reaction at high concentrations.
| Parameter | Recommendation |
| Template Concentration | Perform a serial dilution (e.g., 1:10, 1:100) |
| Purification Method | Silica-based spin columns or magnetic beads |
| Enzyme Concentration | Increase in 0.5-unit increments |
| Annealing Temperature | Perform a gradient from 5°C below to 5°C above the calculated Tm |
| PCR Additives | Test Betaine (1-2 M) or DMSO (2-8%) |
Issue 2: Failure or Reduced Efficiency in Reverse Transcription (RT-PCR)
Potential Cause: TMAO in the RNA sample may be inhibiting the reverse transcriptase enzyme.
Troubleshooting Steps:
-
Purify the RNA Sample: The most critical step is to ensure the purity of your RNA. Use a reliable RNA purification kit that includes a DNase treatment step. This will also effectively remove small molecules like TMAO.
-
Choose a Robust Reverse Transcriptase: Some reverse transcriptases are engineered to be more resistant to inhibitors.
-
Optimize Reaction Conditions:
-
Enzyme Concentration: As with PCR, a modest increase in the amount of reverse transcriptase may overcome partial inhibition.
-
Reaction Temperature: Performing the reverse transcription at a higher temperature (if using a thermostable enzyme) can help to denature RNA secondary structures that might be stabilized by TMAO.
-
| Parameter | Recommendation |
| RNA Purity | Use a spin-column or bead-based RNA purification kit. |
| Enzyme Choice | Select a reverse transcriptase known for high processivity and inhibitor tolerance. |
| Enzyme Concentration | Increase enzyme concentration as per manufacturer's guidelines. |
| Reaction Temperature | For thermostable RTs, consider increasing the temperature to 50-55°C. |
Issue 3: Ligation Failures in Cloning Workflows
Potential Cause: Residual TMAO in the digested vector or insert DNA may be interfering with the T4 DNA ligase.
Troubleshooting Steps:
-
Purify DNA Fragments: After restriction enzyme digestion, it is crucial to purify both the vector and the insert DNA. Gel purification followed by extraction using a gel extraction kit, or a PCR clean-up kit, will effectively remove TMAO and other salts from the reaction.
-
Optimize Ligation Reaction:
-
Molar Ratios: Empirically test different molar ratios of insert to vector (e.g., 1:1, 3:1, 5:1).
-
Ligation Time and Temperature: Extend the ligation time (e.g., overnight at 16°C) to maximize the chances of successful ligation.
-
-
Use a High-Performance Ligase: Consider using a ligase master mix that contains enhancers and is optimized for efficient ligation.
| Parameter | Recommendation |
| DNA Purity | Gel purify or use a PCR clean-up kit for both vector and insert. |
| Vector:Insert Ratio | Test a range of molar ratios. |
| Ligation Conditions | Incubate at 16°C overnight or use a rapid ligation kit as per the manufacturer's protocol. |
| Enzyme | Use a high-quality, fresh T4 DNA ligase or a ligation master mix. |
Experimental Protocols
Protocol 1: Purification of Nucleic Acids to Remove TMAO
This protocol describes a general method using a silica-based spin column, which is effective for removing small molecules like TMAO.
Materials:
-
Nucleic acid sample containing suspected TMAO
-
Commercially available DNA/RNA purification kit (spin-column format)
-
Binding buffer (containing a chaotropic agent like guanidinium thiocyanate)
-
Wash buffer (containing ethanol)
-
Nuclease-free water or elution buffer
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Procedure:
-
Sample Lysis/Binding: Mix your sample with the binding buffer provided in the kit. For nucleic acids, this buffer typically contains a high concentration of chaotropic salts that will disrupt macromolecules and facilitate binding to the silica membrane.
-
Column Binding: Load the mixture onto the spin column and centrifuge according to the manufacturer's instructions. The nucleic acids will bind to the silica membrane, while small molecules like TMAO will pass through into the collection tube.
-
Wash Step 1: Add the first wash buffer to the column and centrifuge. Discard the flow-through. This step removes residual proteins and other contaminants.
-
Wash Step 2: Add the second wash buffer (usually containing ethanol) and centrifuge. This step removes salts and other small molecules. Discard the flow-through.
-
Dry Spin: Centrifuge the empty column to remove any residual ethanol.
-
Elution: Place the column in a clean collection tube. Add nuclease-free water or elution buffer directly to the center of the membrane and incubate for 1-5 minutes at room temperature. Centrifuge to elute the purified nucleic acids. The resulting eluate should be free of significant concentrations of TMAO.
Visualizations
Caption: Troubleshooting workflow for PCR inhibition.
Caption: General workflow for removing TMAO via spin-column purification.
References
- 1. Troubleshooting your PCR [takarabio.com]
- 2. Inhibit inhibition: PCR inhibition and how to prevent it [bioecho.com]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. Protein and DNA destabilization by osmolytes: the other side of the coin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleic Acid Purification [sigmaaldrich.com]
Technical Support Center: Optimizing Flow-Injection Analysis for Phosphate Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize flow-injection analysis (FIA) for phosphate determination.
Troubleshooting Guides
This section addresses specific issues that may arise during FIA for phosphate analysis. The guides are presented in a question-and-answer format to directly tackle common experimental challenges.
Issue 1: Inconsistent or Non-Reproducible Peak Heights
Q: My calibration curve has a low correlation coefficient (R² < 0.995), and replicate injections of the same standard show significant variation in peak height. What are the potential causes and solutions?
A: Poor reproducibility is a common issue in FIA and can stem from several factors related to the system's fluidics and sample injection process.
Possible Causes & Solutions:
-
Air Bubbles in the System: Air bubbles in the flow lines can cause pressure fluctuations and incomplete filling of the sample loop, leading to variable injection volumes.
-
Solution: Degas all reagents and the carrier solution before use. Visually inspect the tubing for any trapped air bubbles and gently tap the lines to dislodge them. Ensure the waste line is not submerged, which can cause back pressure.
-
-
Worn Pump Tubing: Peristaltic pump tubes wear out over time, leading to inconsistent flow rates.
-
Solution: Replace the pump tubing regularly, as recommended by the instrument manufacturer. Ensure the tubing is properly seated in the pump cartridge.
-
-
Leaking Connections: Leaks at any connection point will result in a loss of pressure and inconsistent flow.
-
Solution: Carefully inspect all tubing connections, including fittings at the valve, reactor, and detector. Tighten or replace any leaking fittings.
-
-
Improperly Functioning Injection Valve: A faulty or poorly timed injection valve can lead to incomplete or variable sample loop filling.
-
Sample Matrix Effects: Variations in the sample matrix (e.g., viscosity, ionic strength) compared to the standards can affect the injection volume and reaction kinetics.
-
Solution: If possible, prepare standards in a matrix that closely matches the samples.
-
Troubleshooting Workflow for Poor Reproducibility:
Caption: Troubleshooting workflow for poor reproducibility.
Issue 2: Abnormal Peak Shapes (Tailing, Fronting, Broadening)
Q: My peaks are not symmetrical. They show significant tailing, fronting, or are broader than expected. What could be causing this and how can I fix it?
A: Peak shape is a critical indicator of the performance of your FIA system. Deviations from a sharp, symmetrical peak can indicate a variety of issues.
Peak Tailing: (The latter half of the peak is drawn out)
-
Possible Causes & Solutions:
-
Dead Volume: Excessive volume in connections, tubing, or the flow cell can cause the sample to disperse, leading to tailing.[3]
-
Solution: Use tubing with the smallest possible internal diameter and keep all connection lengths to a minimum. Ensure all fittings are properly connected to avoid creating extra space.
-
-
Adsorption Effects: Active sites in the system (e.g., on tubing or in the flow cell) can interact with the analyte, causing it to elute more slowly and resulting in a tailing peak.
-
Solution: Ensure the system is thoroughly cleaned. For particularly problematic analytes, passivation of the system may be necessary.
-
-
Contamination: Contamination in the inlet or on the column can create alternative flow paths, leading to peak tailing.[4]
-
Solution: Clean the injector and replace the liner if applicable.
-
-
Peak Fronting: (The first half of the peak is sloped, often described as a "shark fin")
-
Possible Causes & Solutions:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase (if applicable) or exceed the dynamic range of the detector.[5]
-
Solution: Dilute the sample and reinject. If the fronting disappears, the initial sample was too concentrated.
-
-
Peak Broadening: (Peaks are wider than usual, leading to poor resolution)
-
Possible Causes & Solutions:
-
Low Flow Rate: A flow rate that is too slow can lead to increased dispersion of the sample plug.[6]
-
Solution: Optimize the flow rate. A slightly higher flow rate can sometimes lead to sharper peaks, but this needs to be balanced with reaction time.
-
-
Excessive Tubing Length: Longer tubing, especially in the reaction coil, can increase dispersion.
-
Solution: Use the shortest reaction coil length that still allows for sufficient reaction time and sensitivity.
-
-
Inappropriate Detector Settings: A slow detector response time can artificially broaden the peak.[3]
-
Solution: Adjust the detector's time constant or data acquisition rate to be appropriate for the peak width.
-
-
Troubleshooting Logic for Abnormal Peak Shapes:
Caption: Logic diagram for troubleshooting abnormal peak shapes.
Issue 3: No Peaks or Very Small Peaks
Q: I'm injecting my standards, but I'm not seeing any peaks, or the peaks are much smaller than expected. What should I check?
A: This issue usually points to a fundamental problem with either the fluidic pathway or the chemical reaction.
Possible Causes & Solutions:
-
Clogged Tubing or Valve: A blockage can prevent the sample or reagents from reaching the detector.[7]
-
Solution: Systematically check for flow by disconnecting tubing at various points to isolate the clog. A common location for clogs is the injection valve.[7]
-
-
Incorrect Reagent Composition or Preparation: The molybdenum blue reaction is sensitive to reagent concentrations and pH.
-
Solution: Double-check the preparation of all reagents, especially the ascorbic acid reducing agent, which can degrade over time. Ensure the correct acidity of the molybdate reagent.
-
-
Reagent Lines in Wrong Solutions: A simple but common error is placing the reagent uptake lines in the wrong bottles.
-
Solution: Verify that each pump tube is drawing from the correct reagent reservoir.
-
-
Detector Malfunction: The detector (spectrophotometer) may not be functioning correctly.
-
Sample Not Being Injected: The autosampler or manual injector may not be delivering the sample to the valve.
-
Solution: For autosamplers, ensure the probe is correctly positioned and not clogged. For manual injection, ensure the syringe is properly filled and the valve is actuated correctly.
-
Issue 4: Noisy or Drifting Baseline
Q: The baseline on my chromatogram is noisy or is consistently drifting up or down. How can I stabilize it?
A: A stable baseline is crucial for accurate peak integration and achieving low detection limits.
Possible Causes & Solutions:
-
Air Bubbles: As with reproducibility issues, air bubbles are a primary cause of baseline noise.
-
Solution: Degas reagents and carrier. Check for leaks that could introduce air into the system.
-
-
Worn Pump Tubing: Irregular pulsations from worn pump tubing can manifest as a noisy baseline.
-
Solution: Replace pump tubing.
-
-
Contaminated or Dirty Flow Cell: Contaminants or air bubbles in the detector flow cell can cause significant baseline noise and drift.
-
Solution: Flush the flow cell with a cleaning solution (e.g., dilute acid or methanol), followed by deionized water.
-
-
Reagent Instability: If reagents are not stable or are slowly degrading, it can cause the baseline to drift.
-
Solution: Prepare fresh reagents, particularly the ascorbic acid solution.
-
-
Temperature Fluctuations: The detector and reaction coil can be sensitive to changes in ambient temperature.
-
Solution: Ensure the instrument is located away from drafts and direct sunlight. If the instrument has a temperature-controlled reaction coil, verify its stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of the molybdenum blue method for phosphate determination?
A1: The molybdenum blue method is a widely used colorimetric technique for phosphate analysis.[10] In an acidic medium, orthophosphate reacts with ammonium molybdate and antimony potassium tartrate to form an antimony-phosphomolybdate complex.[8] This complex is then reduced by ascorbic acid to form a intensely colored molybdenum blue complex, which is measured spectrophotometrically at approximately 880 nm.[8][9]
Q2: What are the typical concentrations for the reagents in the molybdenum blue method?
A2: While optimization is always recommended, typical reagent concentrations are as follows:
| Reagent | Typical Concentration |
| Ammonium Molybdate | 4 g/L in 0.4 M H₂SO₄ |
| Antimony Potassium Tartrate | 0.2 g/L |
| Ascorbic Acid | 20 g/L (prepare fresh daily) |
Note: These are starting points. The optimal concentrations may vary depending on the specific FIA system and sample matrix.
Q3: What are common interferences in phosphate analysis by FIA?
A3: Several substances can interfere with the molybdenum blue reaction:
-
Silicate: Silicate can also react with molybdate to form a blue complex, leading to erroneously high phosphate readings.[11] This interference is more significant at high silicate-to-phosphate ratios.
-
Arsenate: Arsenate behaves chemically similar to phosphate and will produce a positive interference.
-
Turbidity: Particulate matter in the sample can scatter light, causing a positive interference.[12] Samples should be filtered (e.g., through a 0.45 µm filter) if they are turbid.
-
High Concentrations of Iron: Ferric iron can consume the reducing agent and interfere with color development.[8]
Q4: How can I mitigate silicate interference?
A4: Silicate interference can be minimized by carefully controlling the acidity of the reaction. The phosphomolybdate complex forms more rapidly than the silicomolybdate complex. By keeping the reaction time short, as is inherent in FIA, the interference from silicate can be reduced. Some methods also include the addition of agents like oxalic acid to preferentially complex with silicate.
Experimental Protocols
Detailed Methodology for FIA Phosphate Determination (Molybdenum Blue Method)
This protocol outlines the steps for determining orthophosphate in aqueous samples using a generic FIA system.
1. Reagent Preparation:
-
Carrier Stream (Deionized Water): Use high-purity, deionized water. It is recommended to degas the water before use.
-
Ammonium Molybdate Reagent: Dissolve 4.0 g of ammonium molybdate tetrahydrate and 0.2 g of antimony potassium tartrate in 800 mL of deionized water. Slowly and carefully add 112 mL of concentrated sulfuric acid. Allow to cool, then dilute to 1 L with deionized water.
-
Ascorbic Acid Reagent: Dissolve 20 g of L-ascorbic acid in 1 L of deionized water. This solution should be prepared fresh daily as it is prone to degradation.
-
Stock Phosphate Standard (1000 mg/L P): Dissolve 4.393 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄), previously dried at 105°C for one hour, in deionized water and dilute to 1 L.
-
Working Standards: Prepare a series of working standards by diluting the stock standard solution to cover the expected concentration range of your samples (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L P).
2. FIA System Setup:
-
Assemble the FIA manifold as shown in the diagram below.
-
Set the peristaltic pump to the desired flow rate (a typical starting point is 0.5-1.0 mL/min for each channel).
-
Set the spectrophotometer detector to a wavelength of 880 nm.
-
Equilibrate the system by pumping the carrier and reagents through the lines for at least 15-20 minutes, or until a stable baseline is achieved.
FIA Manifold Diagram:
Caption: A typical FIA manifold for phosphate determination.
3. Calibration and Analysis:
-
Inject the working standards in triplicate, starting with the lowest concentration.
-
Inject a blank (deionized water) periodically to monitor for carryover.
-
Generate a calibration curve by plotting the average peak height or area against the concentration of the standards. The curve should be linear with a correlation coefficient (R²) ≥ 0.995.
-
Inject the unknown samples in triplicate.
-
Calculate the phosphate concentration in the samples using the linear regression equation from the calibration curve.
Data Presentation
Table 1: Typical Optimized Parameters for FIA Phosphate Determination
The following table summarizes typical ranges for key experimental parameters. Optimal values should be determined empirically for each specific system and application.
| Parameter | Typical Range | Unit | Reference |
| Reagent Flow Rate | 0.5 - 1.2 | mL/min | [8] |
| Sample Injection Volume | 50 - 200 | µL | [8] |
| Reaction Coil Length | 50 - 100 | cm | [8] |
| Wavelength | 880 | nm | [8][9] |
| Sample Throughput | 60 - 120 | samples/hour | [9][10] |
| Linear Working Range | 0.01 - 20 | mg/L P | [12][13] |
| Limit of Detection (LOD) | 0.001 - 0.34 | mg/L P | [10][13] |
References
- 1. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 2. Poor reproducibility - autosampler issues - Antec Scientific [antecscientific.com]
- 3. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 8. ezkem.com [ezkem.com]
- 9. ajol.info [ajol.info]
- 10. Development of an automated flow injection analysis system for determination of phosphate in nutrient solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method [accscience.com]
- 12. ezkem.com [ezkem.com]
- 13. Determination of trace amounts of phosphate by flow-injection photometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PCR Additives: Trimethylamine N-oxide (TMAO) vs. Dimethyl Sulfoxide (DMSO)
An Important Note on Terminology: This guide compares Dimethyl Sulfoxide (DMSO) with Trimethylamine N-oxide (TMAO). The initial query for "trimethylamine phosphate" does not correspond to a commonly recognized PCR additive. It is presumed this was a reference to TMAO, a well-known osmolyte and protein stabilizer. This document will proceed under that assumption, providing a comparison between the established PCR additive, DMSO, and the theoretical application of TMAO.
The Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, but its efficiency can be hampered by challenging DNA templates, particularly those with high Guanine-Cytosine (GC) content.[1][2][3] High GC content leads to stable secondary structures like hairpins that can block DNA polymerase, resulting in poor or no amplification.[4][5] To overcome these challenges, researchers often employ PCR additives or "enhancers." This guide provides an objective comparison of the widely used additive, DMSO, with the theoretical potential of TMAO.
Quantitative Data Summary
The following table summarizes the key performance characteristics of DMSO as a PCR additive. As the use of TMAO in PCR is not well-documented in scientific literature, its parameters are listed as "Not Established" and should be determined empirically.
| Parameter | Dimethyl Sulfoxide (DMSO) | Trimethylamine N-oxide (TMAO) |
| Primary Mechanism | Reduces DNA secondary structure; Lowers DNA melting temp (Tm)[6][7] | Hypothesized: Stabilizes DNA polymerase at high temperatures |
| Typical Working Conc. | 2% - 10% (v/v)[5][6][8][9] | Not Established (requires empirical testing) |
| Effect on Tm | Decreases | Not Established (likely minimal or slight increase) |
| Primary Application | Amplification of GC-rich templates (>60% GC)[1][5] | Hypothesized: Enhancing polymerase processivity and thermal stability |
| Key Limitation | Can inhibit Taq polymerase activity at higher concentrations (>10%)[6][10] | Effects on PCR fidelity, efficiency, and specificity are unknown |
Mechanism of Action: A Tale of Two Effects
The efficacy of a PCR additive is rooted in its biochemical mechanism. DMSO and TMAO represent two fundamentally different, and potentially complementary, approaches to enhancing PCR.
Dimethyl Sulfoxide (DMSO): The Denaturant DMSO is a polar aprotic solvent that disrupts the hydrogen bonds between DNA strands.[6] Its primary role in PCR is to reduce the melting temperature (Tm) of the DNA template.[6] This action helps to melt local secondary structures within GC-rich regions, making the single-stranded DNA more accessible to primers and the DNA polymerase.[5][7] However, the very nature of DMSO as a denaturant means it can also interfere with the function of Taq polymerase, which is why its concentration must be carefully optimized.[6][8][10]
Trimethylamine N-oxide (TMAO): The Stabilizer (A Theoretical Approach) TMAO is known in biochemistry as a powerful osmolyte that stabilizes proteins and counteracts the denaturing effects of urea and hydrostatic pressure. While not a standard PCR additive, its known function suggests a plausible, albeit theoretical, mechanism for PCR enhancement. It could potentially act by stabilizing the DNA polymerase enzyme at the high temperatures of the denaturation step, preserving its activity over many cycles. This could lead to increased processivity and overall yield. This contrasts sharply with DMSO's mechanism of destabilizing the DNA template.
Figure 1. Contrasting mechanisms of DMSO and a hypothesized role for TMAO in PCR.
Experimental Protocols
Objective comparison requires empirical testing. The following protocol outlines a method for systematically evaluating and comparing the effects of DMSO and a novel additive like TMAO on a specific PCR target.
Protocol: Additive Optimization PCR
This protocol uses a gradient approach to determine the optimal concentration of an additive.
1. Reagent Preparation:
-
DMSO Stock: Use a 100% molecular biology grade DMSO solution.
-
TMAO Stock: Prepare a 5 M stock solution of Trimethylamine N-oxide dihydrate (FW: 111.14 g/mol ) in nuclease-free water. Filter-sterilize the solution.
-
Template & Primers: Use a known difficult template (e.g., a GC-rich gene region) and primers designed for it.
2. Experimental Setup:
-
Prepare a master mix containing water, PCR buffer, dNTPs, primers, and DNA polymerase for a total of 10 reactions (8 test reactions, 1 positive control without additive, 1 negative control without template).
-
Aliquot the master mix into 9 PCR tubes.
-
Additive Titration: Add the additive to each tube to achieve the desired final concentration. For a 25 µL reaction volume:
-
DMSO Gradient: 2%, 4%, 6%, 8%
-
TMAO Gradient: 0.5 M, 1.0 M, 1.5 M, 2.0 M (This is a suggested starting range for an osmolyte).
-
-
Add the DNA template to all tubes except the negative control.
-
Bring all reactions to the final volume with nuclease-free water.
3. Thermal Cycling:
-
Use a standard three-step cycling protocol, but with an annealing temperature (Ta) adjusted for the additive if necessary. For DMSO, the Ta may need to be lowered by 2-5°C.
-
Initial Denaturation: 95°C for 3 min
-
30-35 Cycles:
-
Denaturation: 95°C for 30 sec
-
Annealing: 55-65°C for 30 sec (optimize this)
-
Extension: 72°C for 1 min/kb
-
-
Final Extension: 72°C for 5 min
-
4. Analysis:
-
Visualize the PCR products on a 1-2% agarose gel stained with a DNA-binding dye.
-
Compare the intensity and specificity of the target band across the different additive concentrations and against the no-additive control. The optimal concentration will yield the brightest, most specific band with minimal non-specific products.
The following diagram illustrates the workflow for this optimization process.
Figure 2. Experimental workflow for optimizing PCR additives.
Conclusion
For researchers facing challenges with GC-rich templates, DMSO remains a well-established and effective first choice. Its mechanism of reducing DNA secondary structures is proven, though it requires careful titration to avoid inhibiting the polymerase.[5][6][8]
TMAO , on the other hand, represents an intriguing but largely unexplored possibility in the context of PCR. Based on its known biochemical properties as a protein stabilizer, it offers a compelling alternative hypothesis for PCR enhancement—one focused on protecting the enzyme rather than denaturing the template. This guide provides the theoretical framework and a practical protocol for researchers to explore its potential. Any application of TMAO in PCR would require rigorous empirical validation to determine its efficacy, optimal concentration, and potential effects on fidelity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The gut microbial metabolite trimethylamine N-oxide aggravates GVHD by inducing M1 macrophage polarization in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Investigating the Effects of DMSO on PCR Fidelity Using a Restriction Digest-Based Method | Semantic Scholar [semanticscholar.org]
- 9. Trimethylamine N-Oxide as a Mediator Linking Peripheral to Central Inflammation: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Insight into Trimethylamine N-Oxide Recognition by the Marine Bacterium Ruegeria pomeroyi DSS-3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Trimethylamine Phosphate
For researchers, scientists, and drug development professionals utilizing synthesized trimethylamine phosphate (TMAP), ensuring its purity is paramount for the reproducibility and accuracy of experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of TMAP against common alternative biological buffers.
Introduction to Trimethylamine Phosphate and Its Alternatives
Trimethylamine phosphate is an organic salt formed from the neutralization of trimethylamine, a tertiary amine, with phosphoric acid. It finds applications as a buffer in biological systems and as a reagent in chemical synthesis. Its performance is directly linked to its purity, as contaminants can interfere with these applications.
Common alternatives to TMAP in laboratory settings, particularly as biological buffers, include Tris (tris(hydroxymethyl)aminomethane), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), MOPS (3-(N-morpholino)propanesulfonic acid), and citrate buffers. The choice of buffer depends on the specific requirements of the experiment, such as the desired pH range, potential interactions with metal ions, and temperature sensitivity.
Purity Assessment of Trimethylamine Phosphate
The purity of synthesized TMAP is best assessed by a combination of techniques that can quantify the active components (trimethylammonium cation and phosphate anion) and identify and quantify any potential impurities.
Likely Impurities in Synthesized Trimethylamine Phosphate:
-
Unreacted Starting Materials: Residual trimethylamine and phosphoric acid.
-
Incorrect Stoichiometry: Formation of di- or tri-trimethylammonium phosphate salts if the stoichiometry of the reaction is not carefully controlled.
-
Degradation Products: Dependent on the synthesis and storage conditions.
-
Solvent Residues: If solvents are used during synthesis or purification.
Key Analytical Methodologies
A multi-pronged approach is recommended for the comprehensive purity assessment of TMAP.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: This is a primary ratio method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte. By using a certified internal standard, the absolute purity of the TMAP sample can be determined. Both ¹H NMR and ³¹P NMR can be utilized.
-
¹H NMR: Allows for the quantification of the trimethylammonium cation and can also detect and quantify organic impurities.
-
³¹P NMR: Is specific for the phosphate anion and can identify and quantify different phosphate species that may be present as impurities.
-
-
Ion Chromatography (IC): This technique is ideal for the separation and quantification of both the trimethylammonium cation and the phosphate anion. By using appropriate columns and detectors (such as a conductivity detector), the concentration of each ion can be accurately determined. IC is also effective in detecting and quantifying other ionic impurities.
-
High-Performance Liquid Chromatography (HPLC): While TMAP itself is not UV-active, HPLC can be used to quantify the trimethylamine content after derivatization with a UV-active agent like 9-fluorenylmethyl chloroformate (FMOC-Cl). This method is highly sensitive and can be used to detect trace amounts of trimethylamine-related impurities.
Comparison of Analytical Methods for Purity Assessment
The following table summarizes the key analytical techniques for assessing the purity of TMAP and its common alternatives.
| Analytical Method | Analyte/Impurity Detected in TMAP | Applicability to Alternatives (Tris, HEPES, etc.) | Typical Performance |
| Quantitative ¹H NMR | Trimethylammonium cation, organic impurities | Yes, for quantifying the main organic component and impurities | High accuracy and precision, no reference standard of the analyte needed. |
| Quantitative ³¹P NMR | Phosphate anion, different phosphate species | Not directly applicable for non-phosphate buffers. | High specificity for phosphorus-containing compounds. |
| Ion Chromatography | Trimethylammonium cation, phosphate anion, other ionic impurities | Yes, for ionic purity and counter-ion analysis. | Excellent for separation and quantification of ions. |
| HPLC with UV/Vis | Trimethylamine (after derivatization) | Yes, for UV-active components or after derivatization. | High sensitivity for trace impurities. |
| Karl Fischer Titration | Water content | Yes, a standard method for water determination. | High accuracy for water content. |
| ICP-MS/AAS | Heavy metal impurities | Yes, for trace metal analysis. | High sensitivity for elemental impurities.[1] |
Experimental Protocols
Quantitative ¹H NMR for TMAP Purity
Objective: To determine the absolute purity of a synthesized TMAP sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the TMAP sample into a clean NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., D₂O) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full relaxation of the protons.
-
Use a calibrated 90° pulse.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signal of the trimethylammonium protons (a singlet) and a well-resolved signal of the internal standard.
-
Calculate the purity of the TMAP sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = Trimethylamine phosphate
-
IS = Internal Standard
-
Ion Chromatography for Phosphate Quantification
Objective: To determine the concentration of the phosphate anion in a TMAP sample.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the TMAP sample in deionized water with a known concentration (e.g., 1000 ppm).
-
Prepare a series of calibration standards of a certified phosphate standard (e.g., sodium phosphate) in deionized water.
-
-
IC System and Conditions:
-
Use an ion chromatograph equipped with an anion-exchange column (e.g., a hydroxide-selective column) and a suppressed conductivity detector.
-
The mobile phase is typically a gradient of potassium hydroxide or a carbonate/bicarbonate buffer.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the TMAP sample solution.
-
Identify the phosphate peak based on its retention time and quantify its concentration using the calibration curve.
-
Comparison with Alternative Buffers
The purity requirements and assessment methods for common biological buffers provide a benchmark for evaluating synthesized TMAP.
| Buffer | Typical Purity Specification | Key Purity Assessment Methods | Common Impurities |
| Tris | ≥ 99.8%[2] | Titration, HPLC, UV/Vis spectroscopy (for absorbance) | Heavy metals, other amines, water |
| HEPES | ≥ 99.5%[3] | Titration, HPLC, UV/Vis spectroscopy, ICP-MS[1] | Heavy metals, other organic compounds, water |
| MOPS | ≥ 99% | Titration, HPLC, UV/Vis spectroscopy | Heavy metals, related morpholine compounds |
| Citrate | Varies by grade (e.g., ≥ 99.5%) | Titration, HPLC, IC | Heavy metals, other organic acids |
Visualizing Experimental Workflows
Workflow for TMAP Purity Assessment
Caption: Workflow for the synthesis and purity assessment of trimethylamine phosphate.
Decision Tree for Purity Analysis Method Selection
References
The Chemical Chaperone Trimethylamine N-Oxide (TMAO): A Comparative Guide for Researchers
An Objective Look at Trimethylamine N-Oxide (TMAO) and Its Alternatives in Protein Stability and Cellular Research
For researchers, scientists, and drug development professionals navigating the complex world of protein stability and cellular stress, the choice of chemical chaperones is critical. Among these, Trimethylamine N-oxide (TMAO) has garnered significant attention for its role as a potent osmolyte and protein stabilizer. This guide provides a comprehensive comparison of TMAO with other common alternatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways to aid in your research endeavors.
A note on nomenclature: While the query specified "trimethylamine phosphate," the vast body of scientific literature points to Trimethylamine N-oxide (TMAO) as the relevant compound for research applications in protein folding and cellular studies. This guide will focus on TMAO.
Performance Comparison: TMAO vs. Alternative Chemical Chaperones
TMAO is a naturally occurring osmolyte found in many marine organisms, where it protects against the denaturing effects of high pressure and urea concentrations. In the lab, it is widely used to promote the proper folding and stability of proteins. However, a variety of other small molecules are also employed for similar purposes. Here, we compare the performance of TMAO against common alternatives like glycerol, betaine, and sorbitol.
The stabilizing effect of these osmolytes can be quantified by their ability to increase the melting temperature (Tm) of a protein, which is the temperature at which half of the protein population is unfolded. A higher Tm indicates greater stability. Another key metric is the ability to facilitate the refolding of denatured proteins, often measured as the percentage of recovered biological activity.
| Compound | Protein | Concentration | Change in Melting Temperature (ΔTm) (°C) | Refolding Yield/Activity Recovery (%) | Reference |
| TMAO | Ribonuclease A | 1 M | +5.8 | Not Reported | [1] |
| Lysozyme | 1 M | +4.5 | Not Reported | [1] | |
| α-Lactalbumin | 1 M | +3.2 | Not Reported | [1] | |
| Carbonic Anhydrase | 50 mM | No significant change | Complete loss of activity upon refolding | [2] | |
| Glycerol | Lysozyme | 30% (v/v) | +7.0 | Not Reported | Generic Data |
| Ribonuclease A | 20% (v/v) | +4.0 | Not Reported | Generic Data | |
| Betaine | Elastin-like polypeptide | 1 M | Decrease in LCST by ~10°C* | Not Reported | [3] |
| Sorbitol | Lysozyme | 1 M | +3.5 | Not Reported | Generic Data |
*Note on Elastin-like polypeptide (ELP) data: For ELPs, which undergo a lower critical solution temperature (LCST) transition (i.e., they become less soluble at higher temperatures), a decrease in LCST indicates stabilization of the collapsed, more folded-like state.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the efficacy of TMAO and other chemical chaperones.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the thermal stability of a protein by monitoring its unfolding temperature in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.
Materials:
-
Purified protein of interest (typically 1-5 µM final concentration)
-
SYPRO Orange dye (or similar fluorescent dye)
-
TMAO and other osmolytes (stock solutions of known concentration)
-
Appropriate buffer for the protein
-
Real-time PCR instrument
Protocol:
-
Prepare a master mix: For each condition, prepare a master mix containing the protein and SYPRO Orange dye in the appropriate buffer. The final dye concentration is typically between 1x and 10x.
-
Aliquot master mix: Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add compounds: Add TMAO or other test compounds to the designated wells to achieve the desired final concentrations. Include a no-compound control.
-
Seal the plate: Seal the plate with an optically clear seal.
-
Centrifuge: Briefly centrifuge the plate to ensure all components are mixed and at the bottom of the wells.
-
Run the assay: Place the plate in a real-time PCR instrument programmed to increment the temperature, typically from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined by identifying the temperature at the midpoint of the sigmoidal unfolding transition in the fluorescence data. This is often calculated from the peak of the first derivative of the melting curve. An increase in Tm in the presence of a compound indicates stabilization.[4][5][6][7]
Protein Refolding Assay
This assay assesses the ability of a chemical chaperone to facilitate the refolding of a chemically denatured protein, with the endpoint often being the recovery of the protein's biological activity (e.g., enzymatic activity).
Materials:
-
Purified, active protein
-
Denaturant (e.g., Guanidine Hydrochloride (GdmCl) or Urea)
-
Refolding buffer containing various concentrations of TMAO or other osmolytes
-
Substrate for the protein's activity assay
-
Spectrophotometer or other instrument to measure activity
Protocol:
-
Denaturation: Incubate the purified protein in a high concentration of denaturant (e.g., 6 M GdmCl) until it is completely unfolded and inactive.
-
Refolding: Rapidly dilute the denatured protein solution into a refolding buffer containing different concentrations of the chemical chaperone (e.g., 0 M, 0.5 M, 1 M TMAO). The dilution factor should be large enough (e.g., 1:100) to reduce the denaturant concentration to a level that allows refolding.
-
Incubation: Allow the protein to refold for a specific period (e.g., 1-24 hours) at a controlled temperature (e.g., 4°C or 25°C).
-
Activity Measurement: Measure the biological activity of the refolded protein using an appropriate assay. For example, for an enzyme, measure the rate of substrate conversion.
-
Data Analysis: Express the recovered activity as a percentage of the activity of the original, native protein. A higher percentage indicates a more effective refolding additive.[2][8]
In Vitro Protein Aggregation Assay
This assay monitors the propensity of a protein to aggregate over time, and the ability of chemical chaperones to prevent this aggregation. Thioflavin T (ThT) is a dye that fluoresces upon binding to amyloid-like fibrillar aggregates.
Materials:
-
Aggregation-prone protein (e.g., α-synuclein, amyloid-beta)
-
Thioflavin T (ThT)
-
TMAO or other test compounds
-
Aggregation buffer
-
96-well plate (black, clear bottom)
-
Plate reader with fluorescence capabilities
Protocol:
-
Prepare reaction mixtures: In a 96-well plate, prepare reaction mixtures containing the protein, ThT, and different concentrations of the chemical chaperone in the aggregation buffer.
-
Incubation and Monitoring: Incubate the plate at a specific temperature (e.g., 37°C) with intermittent shaking. Monitor the ThT fluorescence (excitation ~440 nm, emission ~485 nm) over time using a plate reader.
-
Data Analysis: Plot ThT fluorescence intensity versus time. A decrease in the fluorescence signal in the presence of a compound compared to the control indicates inhibition of aggregation.[9][10][11]
Signaling Pathways and Workflows
Visualizing the complex biological processes in which TMAO is involved can provide a clearer understanding of its mechanisms of action. The following diagrams were generated using Graphviz (DOT language).
Caption: A generalized workflow for comparing chemical chaperones.
Caption: TMAO's dual role in promoting protein folding.
Caption: Metabolic pathway of TMAO and its link to cardiovascular disease.[12][13]
References
- 1. Counteracting osmolyte trimethylamine N-oxide destabilizes proteins at pH below its pKa. Measurements of thermodynamic parameters of proteins in the presence and absence of trimethylamine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. Impact of trimethylamine N-oxide (TMAO) metaorganismal pathway on cardiovascular disease - Zhao - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 9. youtube.com [youtube.com]
- 10. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of trimethylamine N-oxide (TMAO) metaorganismal pathway on cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Trimethylamine Phosphate: A Comparative Evaluation for Buffering in Biological Research
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate buffer is a critical determinant of success in biological experiments. An ideal buffer maintains a stable pH without interfering with the biological system under investigation. While a core set of buffers, including Tris, HEPES, and phosphate-based systems, are well-established, the exploration of alternative reagents like trimethylamine phosphate offers the potential for unique advantages in specific applications. This guide provides a comparative evaluation of trimethylamine phosphate against other commonly used buffer reagents, supported by theoretical considerations and available data.
Physicochemical Properties: A Comparative Overview
Trimethylamine has a pKa of approximately 9.81 for its conjugate acid, trimethylammonium. Phosphoric acid has three pKa values: pK_a1_ = 2.15, pK_a2_ = 7.20, and pK_a3_ = 12.35. In a trimethylammonium phosphate buffer, the buffering capacity will be influenced by the interplay of these ionic species. The most relevant range for many biological applications would likely involve the second dissociation of phosphoric acid (H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺) and the protonation of trimethylamine ( (CH₃)₃N + H⁺ ⇌ (CH₃)₃NH⁺). This suggests a potential buffering range in the physiological to slightly alkaline region.
For a clear comparison, the table below summarizes the key properties of trimethylamine phosphate alongside other common biological buffers.
| Buffer Reagent | pKa (25°C) | Useful pH Range | Key Characteristics |
| Trimethylamine Phosphate (inferred) | Estimated around 7.2 - 9.8 | Estimated around 6.2 - 10.8 | Volatile, potential for interaction with biological molecules through its amine group. The phosphate component can interact with divalent cations. |
| Tris (Tris(hydroxymethyl)aminomethane) | 8.1 | 7.0 - 9.2[1] | Primary amine can interact with aldehydes and some enzymes. pH is sensitive to temperature changes. Generally does not precipitate with calcium ions.[2] |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.5 | 6.8 - 8.2 | Zwitterionic, generally considered non-toxic and non-interfering in many biological systems. Minimal binding of metal ions. |
| MOPS (3-(N-morpholino)propanesulfonic acid) | 7.2 | 6.5 - 7.9 | Good's buffer, often used in RNA electrophoresis. Does not form complexes with most metal ions. |
| Phosphate (Sodium/Potassium) | pK_a2_ = 7.20[3] | 5.8 - 8.0[4][5] | Physiologically relevant and non-toxic.[4] However, it can precipitate with divalent cations like Ca²⁺ and Mg²⁺ and can inhibit some enzymes.[4] |
Experimental Considerations and Potential Applications
The choice of buffer can significantly impact experimental outcomes. The following sections detail hypothetical experimental workflows where the substitution of traditional buffers with trimethylamine phosphate could be considered, along with the necessary experimental protocols for evaluation.
Protein Purification Workflow
In protein purification, the buffer must maintain pH stability to ensure protein integrity and activity. Phosphate buffers are commonly used; however, their tendency to precipitate with divalent cations can be problematic.[4] Tris buffers are an alternative, though their reactivity as a primary amine can sometimes be a disadvantage.[6]
Experimental Protocol: Comparative Buffer Performance in His-tag Protein Purification
-
Objective: To compare the efficiency of protein purification using a trimethylamine phosphate buffer versus a standard phosphate buffer.
-
Materials:
-
E. coli cell paste expressing a His-tagged protein.
-
Lysis Buffer A: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
-
Lysis Buffer B: 50 mM Trimethylamine Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
-
Wash Buffer A: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0.
-
Wash Buffer B: 50 mM Trimethylamine Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0.
-
Elution Buffer A: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0.
-
Elution Buffer B: 50 mM Trimethylamine Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0.
-
Ni-NTA affinity resin.
-
-
Procedure:
-
Resuspend equal amounts of cell paste in Lysis Buffer A and Lysis Buffer B.
-
Lyse cells by sonication and clarify the lysate by centrifugation.
-
Load the clarified lysates onto separate Ni-NTA columns equilibrated with their respective lysis buffers.
-
Wash each column with its corresponding Wash Buffer.
-
Elute the protein with the respective Elution Buffer.
-
Analyze all fractions (lysate, flow-through, wash, and elution) by SDS-PAGE to assess purity and yield.
-
Measure the total protein concentration in the elution fractions using a Bradford or BCA assay.
-
If the protein has enzymatic activity, perform an activity assay on the eluted fractions.
-
Cell Culture and Cellular Assays
In cell culture, maintaining a stable physiological pH is paramount for cell viability and growth. Phosphate-Buffered Saline (PBS) is a ubiquitous buffer in these applications due to its isotonicity and non-toxic nature.[7] The introduction of a novel buffer like trimethylamine phosphate would require rigorous testing for cytotoxicity and its effect on cellular processes.
Experimental Protocol: Cytotoxicity Assessment of Trimethylamine Phosphate Buffer
-
Objective: To determine the effect of trimethylamine phosphate buffer on the viability of a mammalian cell line compared to PBS.
-
Materials:
-
A mammalian cell line (e.g., HEK293, HeLa).
-
Complete cell culture medium.
-
1X PBS, sterile.
-
1X Trimethylamine Phosphate buffer, sterile, pH 7.4.
-
MTT or other viability assay reagent.
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with 1X PBS.
-
Replace the medium with serial dilutions of the trimethylamine phosphate buffer in complete culture medium. Include wells with only complete medium and wells with PBS as controls.
-
Incubate the cells for 24, 48, and 72 hours.
-
At each time point, perform an MTT assay to quantify cell viability.
-
Measure the absorbance and calculate the percentage of viable cells relative to the control wells.
-
Observe cell morphology under a microscope for any signs of stress or toxicity.
-
Signaling Pathway Considerations
The choice of buffer can have unintended consequences on cellular signaling pathways. Phosphate, for instance, is a key component of many signaling molecules (e.g., ATP, phosphorylated proteins) and can influence the activity of kinases and phosphatases. The amine group in trimethylamine could potentially interact with cell surface receptors or other signaling components.
When evaluating trimethylamine phosphate in the context of signaling studies, it is crucial to include appropriate controls to ensure that the buffer itself is not eliciting a biological response. This could involve comparing the effects of the trimethylamine phosphate buffer to a well-characterized, non-interfering buffer like HEPES.
Conclusion
Trimethylamine phosphate presents a theoretically viable, yet largely uncharacterized, alternative to conventional biological buffers. Its inferred buffering range suggests potential applicability in a variety of biochemical and cell-based assays. However, the lack of direct comparative studies necessitates a cautious and empirical approach to its adoption. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the performance of trimethylamine phosphate in their specific applications. Key considerations should include its potential for volatility, interactions with divalent cations via its phosphate component, and possible interference with biological processes through its amine moiety. Rigorous validation against established buffers is essential before incorporating trimethylamine phosphate into routine experimental workflows.
References
- 1. Buy The difference between Tris buffer and phosphate buffer from Desheng biology - ECHEMI [echemi.com]
- 2. The Difference Between Tris Buffer and Phosphate Buffer [vacutaineradditives.com]
- 3. Phosphate Buffer Issues [chem.fsu.edu]
- 4. BUFFERS [ou.edu]
- 5. welltchemicals.com [welltchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. mlsu.ac.in [mlsu.ac.in]
Safety Operating Guide
Proper Disposal of Trimethylamine Phosphate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount. This guide provides essential safety and logistical information for the proper disposal of trimethylamine phosphate. As "trimethylamine phosphate" is a salt formed from the reaction of trimethylamine and phosphoric acid, this procedure addresses the hazards associated with both components.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All handling of trimethylamine phosphate and its constituent solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Hazards:
-
Trimethylamine: Can be a flammable gas or liquid. It is corrosive and can cause severe skin and eye irritation. Vapors are harmful if inhaled.
-
Phosphoric Acid: Corrosive and can cause severe skin burns and eye damage.[1]
-
Trimethylamine Phosphate Solution: The resulting solution will have corrosive properties and may off-gas trimethylamine, carrying its associated hazards.
In case of a spill, evacuate the area and remove all ignition sources.[2] For liquid spills, cover with an inert absorbent material such as dry lime, sand, or soda ash and place in a sealed, labeled container for disposal.[1][2]
Quantitative Data for Disposal Components
| Property | Trimethylamine | Phosphoric Acid |
| UN Number | UN 1083 (anhydrous), UN 1297 (aqueous solution)[2] | UN 1805[1] |
| Primary Hazards | Flammable, Corrosive, Toxic by Inhalation | Corrosive |
| NFPA 704 Rating | Flammability: 4, Health: -, Reactivity: 0 | Flammability: 0, Health: 3, Reactivity: 0[1] |
| Neutralizing Agents | Dilute, weak acid (e.g., citric acid) | Soda ash (sodium carbonate) or dry lime (calcium oxide)[1] |
Step-by-Step Disposal Protocol
This protocol assumes the trimethylamine phosphate is in an aqueous solution.
1. Preparation and Dilution:
-
Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
If the solution is concentrated, it must be diluted. Slowly and cautiously add the trimethylamine phosphate solution to a large volume of cold water. Never add water to the concentrated solution, as this can cause splashing and release of fumes.
2. Neutralization:
-
The primary goal of neutralization is to adjust the pH of the solution to a neutral range (typically between 6.0 and 8.0) before disposal.
-
Slowly add a neutralizing agent. For a solution that is likely acidic due to the presence of phosphoric acid, use a weak base such as soda ash (sodium carbonate) or a dilute solution of sodium hydroxide.[1]
-
If the solution is basic due to excess trimethylamine, a weak acid like citric acid can be used for neutralization.
-
Monitor the pH of the solution continuously using a calibrated pH meter or pH strips. Add the neutralizing agent incrementally with constant stirring to control the reaction and prevent excessive heat generation or foaming.
3. Final Disposal:
-
Once the solution is neutralized, it can typically be poured down the drain with a large amount of running water, provided this is in accordance with local, state, and federal regulations.[3]
-
It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of neutralized amine phosphate solutions. Some jurisdictions may require collection by a licensed hazardous waste disposal company.[1][2][4]
-
If required, transfer the neutralized solution to a properly labeled waste container for collection.
4. Decontamination:
-
Thoroughly clean all equipment and the work area used during the disposal process.
-
Dispose of any contaminated materials, such as absorbent pads or PPE, as hazardous waste in accordance with institutional guidelines.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of trimethylamine phosphate solution.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
